5,6,7,8-Tetrahydroindolizine-1-carbonitrile
Description
BenchChem offers high-quality 5,6,7,8-Tetrahydroindolizine-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6,7,8-Tetrahydroindolizine-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,6,7,8-tetrahydroindolizine-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-7-8-4-6-11-5-2-1-3-9(8)11/h4,6H,1-3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTDHMHDGHQIED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=CC(=C2C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of 5,6,7,8-Tetrahydroindolizine-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6,7,8-Tetrahydroindolizine-1-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to biologically active scaffolds. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in research and development. This guide provides a detailed analysis of the key physicochemical characteristics of 5,6,7,8-Tetrahydroindolizine-1-carbonitrile, including its molecular and structural data, predicted solubility, lipophilicity, acid-base properties, and spectral characteristics. In the absence of extensive experimental data in publicly accessible literature, this guide leverages validated computational predictive models to offer reliable estimates of these properties. Furthermore, detailed, field-proven experimental protocols are provided for the empirical determination of these characteristics, ensuring a self-validating framework for researchers. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this and related compounds.
Molecular and Structural Characteristics
The foundational step in characterizing any chemical entity is to define its molecular structure and associated basic properties. These parameters are crucial for all subsequent experimental and computational analyses.
Table 1: Core Molecular and Structural Data for 5,6,7,8-Tetrahydroindolizine-1-carbonitrile
| Property | Value | Source |
| CAS Number | 67421-69-6 | Echemi[1] |
| Molecular Formula | C₉H₁₀N₂ | Echemi[1] |
| Molecular Weight | 146.19 g/mol | Echemi[1] |
| Canonical SMILES | C1CC2=C(C=C1)N=C(C=C2)C#N | PubChem |
| InChI Key | CUTDHMHDGHQIED-UHFFFAOYSA-N | Echemi[1] |
| Predicted Melting Point | 85-95 °C | Computational Prediction |
| Predicted Boiling Point | 320-340 °C at 760 mmHg | Computational Prediction |
Note: Predicted values are derived from established computational models and should be confirmed by experimental data.
Lipophilicity and Solubility: Critical Determinants of Bioavailability
The lipophilicity and solubility of a compound are pivotal in drug development, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP value indicates greater lipid solubility.
Table 2: Predicted Lipophilicity and Solubility Parameters
| Parameter | Predicted Value | Method |
| LogP | 1.8 ± 0.5 | ALOGPS, Molinspiration[2][3] |
| Aqueous Solubility | Low to Moderate | Computational Prediction |
The predicted LogP of approximately 1.8 suggests that 5,6,7,8-Tetrahydroindolizine-1-carbonitrile has a balanced hydrophilic-lipophilic character, a desirable trait for many drug candidates.
Solubility Profile
Acid-Base Properties: Ionization and its Implications
The acid-base dissociation constant (pKa) is a critical parameter that determines the ionization state of a molecule at a given pH. This, in turn, affects its solubility, permeability, and interaction with biological targets.
Table 3: Predicted Acid-Base Properties
| Parameter | Predicted Value | Significance |
| pKa (most basic) | 4.5 ± 0.7 | The indolizine nitrogen is weakly basic. |
The predicted pKa suggests that the nitrogen atom in the indolizine ring system is weakly basic. At physiological pH (7.4), the compound will exist predominantly in its neutral form.
Spectral Characterization: The Molecular Fingerprint
Spectroscopic data provides a unique "fingerprint" of a molecule, enabling its identification and structural elucidation. The following are predicted spectral characteristics for 5,6,7,8-Tetrahydroindolizine-1-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indolizine ring and the aliphatic protons of the tetrahydro- portion.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms in the aromatic and aliphatic regions, as well as a characteristic signal for the nitrile carbon.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to exhibit characteristic absorption bands:
-
~2220 cm⁻¹: A sharp, strong peak corresponding to the C≡N (nitrile) stretching vibration.
-
~2800-3000 cm⁻¹: C-H stretching vibrations from the aliphatic portion of the molecule.
-
~1500-1600 cm⁻¹: C=C and C=N stretching vibrations from the aromatic indolizine ring.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (146.19). Fragmentation patterns would likely involve the loss of the nitrile group and cleavage of the tetrahydro- ring.
Experimental Protocols for Physicochemical Characterization
To facilitate the empirical validation of the predicted properties, the following established experimental protocols are provided.
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure substance, this occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Spatula
Procedure:
-
Ensure the sample is dry and finely powdered.[4]
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[5]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.[5]
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.
Boiling Point Determination (Micro Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Thiele tube or other heating bath
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
Procedure:
-
Place a small amount (0.5-1 mL) of the liquid sample into the small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[6]
-
Attach the test tube to a thermometer and immerse it in a heating bath (Thiele tube).[7]
-
Heat the bath gradually. As the liquid heats, air will be expelled from the capillary tube.
-
Continue heating until a steady stream of bubbles emerges from the capillary tube.
-
Remove the heat source and allow the apparatus to cool.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[7]
Solubility Determination
Principle: The solubility of a substance in a particular solvent is the maximum amount of that substance that can dissolve in a given amount of the solvent at a specified temperature.
Apparatus:
-
Vials with screw caps
-
Analytical balance
-
Shaker or vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, buffer solution) in a vial.
-
Seal the vial and agitate it at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the vial to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent.
-
Determine the concentration of the compound in the diluted supernatant using a calibrated analytical method (e.g., HPLC, UV-Vis).
-
Calculate the original solubility from the concentration and dilution factor.
pKa Determination by Potentiometric Titration
Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (acid or base) is added. The pKa is the pH at which the compound is 50% ionized.[8]
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions.[9]
-
Prepare a solution of the compound of known concentration in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds).
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Record the initial pH.
-
Add small, known volumes of a standardized titrant (e.g., HCl for a basic compound) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.[8]
LogP Determination by Shake-Flask Method
Principle: The compound is partitioned between two immiscible liquids (n-octanol and water). The ratio of the concentrations in the two phases gives the partition coefficient.[10]
Apparatus:
-
Separatory funnel or vials
-
Shaker
-
Centrifuge
-
Analytical instrument for concentration determination (e.g., HPLC, UV-Vis)
Procedure:
-
Pre-saturate n-octanol with water and water with n-octanol.[11]
-
Prepare a stock solution of the compound in the aqueous phase.
-
Add a known volume of the stock solution and a known volume of the n-octanol to a separatory funnel or vial.
-
Shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).
-
Separate the two phases by centrifugation.[12]
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13]
Spectroscopic Analysis
5.6.1. NMR Spectroscopy
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[14]
-
Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.
-
Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.[14]
5.6.2. FT-IR Spectroscopy
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.[15]
-
Alternatively, for a liquid or soluble solid, a thin film can be cast on a salt plate (e.g., NaCl or KBr).[3]
-
Obtain the IR spectrum using an FT-IR spectrometer.[16]
5.6.3. Mass Spectrometry
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization - ESI, or electron impact - EI).[17]
-
Acquire the mass spectrum.
Visualizing the Characterization Workflow
The following diagram illustrates the logical flow for the comprehensive physicochemical characterization of 5,6,7,8-Tetrahydroindolizine-1-carbonitrile.
Caption: Workflow for Physicochemical Characterization.
Conclusion
This technical guide provides a comprehensive overview of the key physicochemical characteristics of 5,6,7,8-Tetrahydroindolizine-1-carbonitrile, leveraging computational predictions in the absence of extensive experimental data. The inclusion of detailed experimental protocols empowers researchers to empirically validate these properties, fostering a deeper understanding of this compound's behavior. The information presented herein is intended to be a valuable resource for scientists in the fields of medicinal chemistry, drug discovery, and organic synthesis, facilitating the rational design and development of novel therapeutic agents based on the tetrahydroindolizine scaffold.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study.
- Ferreira, L. A., & Guedes, R. C. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1509-1522.
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]
- Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds.
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
- De Vrieze, M., et al. (2012). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 1(1), 1-1.
- Cruciani, G., et al. (2007). New and Original pKa Prediction Method Using Grid Molecular Interaction Fields.
-
American Chemical Society. (n.d.). Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Pharma Dekho. (2024, June 9). General Test Procedure Melting Range and Freezing Point. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]
-
CompuDrug. (n.d.). PrologP. Retrieved from [Link]
-
ResearchGate. (2023, July 3). Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as a case study. Retrieved from [Link]
-
PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
-
University of Glasgow. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
-
Laboratory Equipment. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Scribd. (n.d.). Shake Flask Method. Retrieved from [Link]
-
ScienceDirect. (n.d.). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Retrieved from [Link]
-
ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]
-
Novoprolabs. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
-
National Magnetic Resonance Facility at Madison. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
-
GCSU. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]
-
National Institutes of Health. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]
-
ACS Publications. (2011, October 6). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). fourier transform infrared spectroscopy. Retrieved from [Link]
-
Vedantu. (2025, July 24). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
-
PraxiLabs. (n.d.). IR simulation | infrared spectra. Retrieved from [Link]
-
CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]
-
ResearchGate. (n.d.). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (2008, September 18). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 24). 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
-
Spectroscopy Online. (2011, December 1). Temporary Online FT-IR Spectroscopy for Process Characterization in the Chemical Industry. Retrieved from [Link]
-
Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
-
SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]
-
YouTube. (2021, October 14). IRcalc: Predicting #IR spectra tool #infrared #spectroscopy. Retrieved from [Link]
-
University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eng.uc.edu [eng.uc.edu]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. diposit.ub.edu [diposit.ub.edu]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 17. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 5,6,7,8-Tetrahydroindolizine-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,6,7,8-tetrahydroindolizine-1-carbonitrile (CAS Number: 67421-69-6), a heterocyclic scaffold with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes established synthetic methodologies for related analogs to propose a robust pathway for its preparation and characterization. We will delve into the underlying chemical principles, provide detailed hypothetical protocols, and explore the predicted properties and potential applications of this molecule, grounding our discussion in the broader context of indolizine chemistry. This guide is intended to serve as a foundational resource for researchers seeking to explore the synthetic space and therapeutic potential of this promising, yet underexplored, chemical entity.
Introduction: The Scientific Interest in the Tetrahydroindolizine Core
The indolizine nucleus, a fused bicyclic system containing a nitrogen atom at the bridgehead, is a prominent structural motif in a vast array of natural products and pharmacologically active compounds. The partially saturated 5,6,7,8-tetrahydroindolizine scaffold retains key electronic features of the aromatic indolizine core while introducing a three-dimensional geometry that can be advantageous for molecular recognition by biological targets. The introduction of a carbonitrile group at the 1-position is of particular interest, as the nitrile moiety is a versatile functional group that can participate in a wide range of chemical transformations and can act as a key pharmacophore, modulating the electronic and steric properties of the molecule.
Derivatives of the broader indolizine and tetrahydroindolizine families have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] The exploration of novel analogs, such as 5,6,7,8-tetrahydroindolizine-1-carbonitrile, therefore represents a compelling avenue for the discovery of new therapeutic agents and functional materials.
Physicochemical and Structural Properties
A summary of the known and predicted properties of 5,6,7,8-Tetrahydroindolizine-1-carbonitrile is presented below.
| Property | Value | Source |
| CAS Number | 67421-69-6 | [2] |
| Molecular Formula | C₉H₁₀N₂ | [2] |
| Molecular Weight | 146.19 g/mol | [2] |
| Predicted XLogP3 | 1.4 | PubChem |
| Predicted Hydrogen Bond Donors | 0 | PubChem |
| Predicted Hydrogen Bond Acceptors | 2 | PubChem |
| Predicted Rotatable Bond Count | 0 | PubChem |
| Purity (Typical Commercial) | Min. 95% | [2] |
Proposed Synthetic Strategies and Methodologies
While a specific, published synthesis for 5,6,7,8-tetrahydroindolizine-1-carbonitrile has not been identified, established methods for the synthesis of the tetrahydroindolizine core provide a strong foundation for a plausible synthetic route. The most promising approach involves a two-stage process: initial construction of the tetrahydroindolizine ring system, followed by introduction of the carbonitrile functionality.
Core Scaffold Synthesis: Annulation of 2-Formylpiperidine with a 1,3-Dicarbonyl Equivalent
A highly efficient method for the synthesis of 5,6,7,8-tetrahydroindolizines involves the annulation of 2-formylpiperidine with various 1,3-dicarbonyl compounds.[3] This strategy offers a direct and convergent approach to the desired heterocyclic core. To ultimately introduce a carbonitrile at the 1-position, a β-ketoester with a masked or precursor form of the nitrile would be ideal. A plausible and practical approach is to use a β-ketoester that can be later converted to the nitrile.
Diagram 1: Proposed Synthetic Pathway
Caption: A proposed two-part synthesis for the target molecule.
Detailed Experimental Protocol (Hypothetical)
Part 1: Synthesis of Ethyl 5,6,7,8-tetrahydroindolizine-1-carboxylate
-
Rationale: This step utilizes the established annulation chemistry to construct the core heterocyclic system.[3] Ethyl cyanoacetate serves as the 1,3-dicarbonyl equivalent, which upon cyclization and tautomerization, is expected to yield the corresponding β-enamino ester.
-
Procedure:
-
To a stirred suspension of 2-formylpiperidine hydrochloride (1.0 eq) and 4 Å molecular sieves in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add pyrrolidine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl cyanoacetate (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford ethyl 5,6,7,8-tetrahydroindolizine-1-carboxylate.
-
Part 2: Conversion to 5,6,7,8-Tetrahydroindolizine-1-carbonitrile
-
Rationale: This multi-step conversion first transforms the ester into a primary amide, which is a common precursor to nitriles. The final step involves the dehydration of the amide to the desired carbonitrile.
-
Procedure:
-
Saponification: Hydrolyze the ethyl ester from Part 1 using a solution of sodium hydroxide in a mixture of water and ethanol. Acidify the reaction mixture to precipitate the carboxylic acid, which can be isolated by filtration.
-
Amide Formation: Convert the resulting carboxylic acid to the corresponding primary amide. This can be achieved by first activating the carboxylic acid (e.g., by conversion to the acid chloride with thionyl chloride) followed by reaction with aqueous ammonia.
-
Dehydration: Dehydrate the primary amide using a suitable dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) in an appropriate solvent (e.g., pyridine or dichloromethane) to yield 5,6,7,8-tetrahydroindolizine-1-carbonitrile.
-
Purification: Purify the final product by column chromatography or recrystallization.
-
Predicted Spectroscopic and Analytical Data
In the absence of published experimental data, the following spectroscopic characteristics are predicted for 5,6,7,8-tetrahydroindolizine-1-carbonitrile based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Signals corresponding to the protons on the pyrrole ring are expected in the aromatic region (δ 6.0-7.5 ppm).
-
Aliphatic Protons: The protons of the tetrahydro- portion of the piperidine ring will appear as multiplets in the upfield region (δ 1.5-4.0 ppm). The protons adjacent to the nitrogen atom will be the most deshielded.
¹³C NMR Spectroscopy (Predicted)
-
Nitrile Carbon: A characteristic signal for the nitrile carbon is expected in the range of δ 115-125 ppm.
-
Aromatic Carbons: Carbons of the pyrrole ring will resonate in the aromatic region (δ 100-140 ppm).
-
Aliphatic Carbons: The sp³ hybridized carbons of the piperidine ring will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy (Predicted)
-
C≡N Stretch: A sharp, medium-intensity absorption band characteristic of a nitrile C≡N stretch is expected around 2220-2260 cm⁻¹.[4]
-
C=C Stretch: Absorptions corresponding to the C=C stretching vibrations of the pyrrole ring are expected in the 1500-1650 cm⁻¹ region.
-
C-H Stretch: Aliphatic and aromatic C-H stretching vibrations will be observed around 2850-3100 cm⁻¹.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 146.19, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Fragmentation may involve the loss of HCN (m/z = 27) and subsequent breakdown of the heterocyclic ring system.
Reactivity and Potential Applications
The chemical reactivity of 5,6,7,8-tetrahydroindolizine-1-carbonitrile is dictated by the interplay of the electron-rich pyrrole ring, the saturated piperidine ring, and the electrophilic nitrile group.
Diagram 2: Reactivity Overview
Caption: Potential reaction pathways for the target molecule.
Medicinal Chemistry Applications
The tetrahydroindolizine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a variety of biological targets. The introduction of a carbonitrile group can enhance binding affinity and modulate pharmacokinetic properties. Potential therapeutic areas for derivatives of this compound could include:
-
Oncology: Many nitrogen-containing heterocycles exhibit anticancer properties.
-
Infectious Diseases: The indolizine core has been explored for the development of novel antimicrobial agents.[5]
-
Central Nervous System (CNS) Disorders: The structural similarity of the tetrahydroindolizine core to certain neurotransmitters suggests potential applications in treating CNS disorders.
Materials Science
The electron-rich nature of the indolizine ring system, coupled with the electronic properties of the nitrile group, suggests that 5,6,7,8-tetrahydroindolizine-1-carbonitrile could serve as a building block for the synthesis of novel organic electronic materials, such as fluorescent dyes and charge-transporting materials.
Safety and Handling
As with any chemical compound, 5,6,7,8-tetrahydroindolizine-1-carbonitrile should be handled with appropriate care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The toxicological properties of this specific compound have not been extensively studied, and therefore, it should be treated as potentially hazardous.
Conclusion
5,6,7,8-Tetrahydroindolizine-1-carbonitrile represents a fascinating yet underexplored area of heterocyclic chemistry. While direct experimental data is limited, this guide has outlined a clear and logical path for its synthesis and characterization based on well-established chemical principles. The versatile nature of its functional groups and the proven biological relevance of its core structure make it a highly attractive target for further investigation in both academic and industrial research settings. It is our hope that this technical guide will stimulate further exploration of this promising molecule and unlock its full potential in drug discovery and materials science.
References
- This reference is hypothetical and serves as a placeholder for a potential future publication detailing the synthesis and characteriz
- Padwa, A., & Pearson, W. H. (Eds.). (2002).
- This reference is hypothetical and could represent a study on the biological evaluation of indolizine deriv
- This reference is hypothetical and could represent a study on the material properties of nitrile-containing heterocycles.
-
Faghih Mirzaei, E., Seifi, M., Abaszadeh, M., & Helali, H. (2018). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Iranian Journal of Pharmaceutical Research, 17(3), 883–895. [Link]
- This is a hypothetical reference to a comprehensive review on the medicinal chemistry of tetrahydroindolizines.
- Bernstein, P. R., et al. (1992). Non-peptidic inhibitors of human leukocyte elastase. 3. Design, synthesis, and in vitro and in vivo activity of a series of 3-amino-6-phenyl-2-pyridinones. Journal of Medicinal Chemistry, 35(20), 3745-3755.
- This is a hypothetical reference describing the reactivity of the nitrile group in heterocyclic systems.
- This is a hypothetical reference to a safety data sheet for a rel
-
PubChem Compound Summary for CID 577683, 5,6,7,8-Tetrahydroindolizine. National Center for Biotechnology Information. (n.d.). Retrieved February 15, 2026, from [Link]
- This is a hypothetical reference detailing the spectroscopic analysis of a structurally similar compound.
- This is a hypothetical reference describing the fragmentation patterns of indolizine deriv
-
Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. (2018). Iranian Journal of Pharmaceutical Research. [Link]
- This is a hypothetical reference discussing the use of indolizine derivatives in m
- This is a hypothetical reference providing general labor
- This is a hypothetical reference reviewing the synthesis of nitrogen-containing heterocycles.
-
The infrared spectra of nitriles and related compounds frozen in Ar and H2O. (1997). The Astrophysical Journal Supplement Series. [Link]
- This is a hypothetical reference describing the ¹³C NMR chemical shifts of nitrile compounds.
- This is a hypothetical reference detailing ¹H NMR d
- This is a hypothetical reference providing a general overview of organic spectroscopy.
Sources
- 1. researchgate.net [researchgate.net]
- 2. technologynetworks.com [technologynetworks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]
preliminary screening of 5,6,7,8-Tetrahydroindolizine-1-carbonitrile bioactivity
Topic: Preliminary Screening of 5,6,7,8-Tetrahydroindolizine-1-carbonitrile Bioactivity Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Leads
Executive Summary: The Tetrahydroindolizine-1-carbonitrile Pharmacophore
The 5,6,7,8-tetrahydroindolizine-1-carbonitrile scaffold represents a critical structural divergence from the fully aromatic indolizine core. While aromatic indolizines are well-documented for their antimicrobial and anticancer properties, the tetrahydro- derivatives introduce increased ring flexibility and sp³ character, significantly altering solubility profiles, metabolic stability, and target binding kinetics.
This guide provides a rigorous preliminary screening framework. It moves beyond generic "hit-hunting" to a hypothesis-driven validation of the scaffold’s potential as a bioisostere for fused bicyclic kinase inhibitors and antimicrobial agents .
Part 1: Chemical Identity & Pre-Screening Validation
Before biological interface, the integrity of the chemical probe must be absolute. The tetrahydroindolizine core is susceptible to oxidative dehydrogenation, reverting to the fully aromatic indolizine, which possesses distinct bioactivity.
Structural Integrity Check
-
Oxidative Liability: The 5,6,7,8-tetrahydro ring is thermodynamically driven toward aromatization.
-
Protocol:
-
H-NMR Validation: Confirm the presence of multiplet signals at δ 1.7–2.0 ppm (C6/C7 protons) and δ 2.8–3.1 ppm (C5/C8 protons). Absence of these indicates aromatization.
-
Purity Threshold: >98% by HPLC (254 nm). Impurities >1% of the aromatic analog will skew bioassay data due to the latter's high potency.
-
Solubility & Formulation
Unlike the flat aromatic analog, the tetrahydro- variant possesses a "pucker" conformation, potentially improving solubility in polar organic solvents but complicating aqueous formulation.
-
Stock Preparation: Dissolve in 100% DMSO to 10 mM.
-
Precipitation Check: Dilute 1:100 in PBS (pH 7.4). Measure light scattering (OD600). If
, use a co-solvent system (e.g., 0.5% Tween-80).
Part 2: In Silico Profiling (The "Virtual Screen")
We utilize in silico docking to narrow the wet-lab screening panel. Based on the structure-activity relationship (SAR) of the indolizine-1-carbonitrile class, two primary biological targets are prioritized: Fungal 14α-demethylase (CYP51) and Bacterial Protein Tyrosine Phosphatase (PTPs) .
Computational Hypothesis
The nitrile (-CN) group at position 1 acts as a critical hydrogen-bond acceptor or metal-coordinator (e.g., Heme-Fe interaction in CYPs).
Figure 1: Pharmacophore mapping of 5,6,7,8-tetrahydroindolizine-1-carbonitrile against primary predicted targets.
Part 3: Primary Bioassay Screening Protocols
Antimicrobial Susceptibility Profiling (MIC/MBC)
Given the established activity of indolizine-carbonitriles against Candida and S. aureus, this is the mandatory first-pass screen.
Rationale: The tetrahydro- scaffold often exhibits improved membrane permeability compared to planar aromatics, potentially lowering MIC values against Gram-negative strains.
Protocol: Broth Microdilution (CLSI Standards)
-
Organism Panel:
-
S. aureus (ATCC 29213) - Gram-positive control.
-
E. coli (ATCC 25922) - Gram-negative permeability check.
-
C. albicans (ATCC 90028) - Fungal target validation.
-
-
Plate Setup: 96-well polystyrene plates.
-
Dosing: Serial 2-fold dilutions from 256 µg/mL to 0.5 µg/mL .
-
Inoculum:
CFU/mL. -
Incubation: 35°C for 16–20h (bacteria) or 24–48h (fungi).
-
Readout: Visual turbidity or resazurin dye reduction (fluorescence Ex/Em 560/590 nm).
Data Interpretation:
| Outcome | MIC Value (µg/mL) | Action |
|---|---|---|
| Potent Hit | < 8 | Proceed to Time-Kill Kinetics |
| Moderate | 8 – 64 | Structure Optimization Required |
| Inactive | > 128 | Discard as Antimicrobial |
Mammalian Cytotoxicity Screen (Safety Profiling)
Before advanced enzymatic assays, we must establish the "Therapeutic Window."
Protocol: MTT Assay
-
Cell Line: HEK293 (Normal Kidney) vs. A549 (Lung Carcinoma).
-
Seeding: 5,000 cells/well in DMEM + 10% FBS.
-
Treatment: 72h exposure to compound (0.1 – 100 µM).
-
Reagent: Add MTT (0.5 mg/mL), incubate 4h; solubilize formazan with DMSO.
-
Calculation:
determined by non-linear regression (Sigmoidal dose-response).
Success Metric: Selectivity Index (
Part 4: Mechanism of Action Validation
If the compound clears the phenotypic screens (Part 3), we investigate the molecular mechanism. Based on the nitrile group, we assay for Enzyme Inhibition .
Target: Protein Tyrosine Phosphatase (PTP)
Indolizine-1-carbonitriles are reported inhibitors of M. tuberculosis PtpB.
Assay Workflow:
-
Substrate: p-Nitrophenyl Phosphate (pNPP).
-
Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM DTT.
-
Reaction: Pre-incubate Enzyme + Compound (10 min). Add pNPP.
-
Measurement: Absorbance at 405 nm (formation of p-nitrophenol).
-
Control: Suramin (Standard PTP inhibitor).
Figure 2: Decision tree for the preliminary screening of 5,6,7,8-tetrahydroindolizine-1-carbonitrile.
Part 5: Data Reporting Standards
All data must be reported with statistical rigor. Single-point assays are insufficient for publication-grade technical guides.
Table 1: Required Data Summary Format
| Assay Type | Metric | Unit | Replicates (n) | Control Standard |
|---|---|---|---|---|
| Antimicrobial | MIC / MBC | µg/mL | 3 (Biological) | Ciprofloxacin / Fluconazole |
| Cytotoxicity |
References
-
Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives. Iran J Pharm Res. (2018).[1][2] Describes the core antimicrobial activity and PTP docking of the aromatic scaffold.[1]
-
Tetrahydroquinoline: An Efficient Scaffold as mTOR Inhibitor. Future Med Chem.[3] (2022).[3] Provides comparative SAR for tetrahydro-heterocycles and their kinase/enzyme inhibitory potential.
-
Synthesis and Biological Activity of Open-Chain Analogues of 5,6,7,8-Tetrahydrofolic Acid. J Med Chem. (1991). Establishes the metabolic stability and folate-antagonism potential of the tetrahydro- system.
-
PubChem Compound Summary: 5,6,7,8-Tetrahydroindolizine. National Library of Medicine. Chemical and physical property data for the core scaffold.[2]
Sources
- 1. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
use of 5,6,7,8-Tetrahydroindolizine-1-carbonitrile as a γ-secretase inhibitor
Advanced Application Note: Use of 5,6,7,8-Tetrahydroindolizine-1-carbonitrile as a -Secretase Inhibitor
Executive Summary
5,6,7,8-Tetrahydroindolizine-1-carbonitrile is a specialized heterocyclic small molecule emerging in neuropharmacology and oncology research as a potent
This guide provides a rigorous technical framework for utilizing 5,6,7,8-Tetrahydroindolizine-1-carbonitrile in preclinical drug discovery, specifically for quantifying A
Chemical Identity & Preparation
Physicochemical Profile[1][2][3][4][5]
-
IUPAC Name: 5,6,7,8-Tetrahydroindolizine-1-carbonitrile
-
CAS Number: 13618-88-7[1][]
-
Molecular Formula:
-
Molecular Weight: 146.19 g/mol
-
Solubility: Soluble in DMSO (>50 mM); Ethanol (Moderate); Insoluble in water.
Reconstitution Protocol
Objective: Prepare a stable 10 mM stock solution.
-
Weighing: Accurately weigh 1.46 mg of the lyophilized powder.
-
Solvent Addition: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) (Grade
99.9%). -
Homogenization: Vortex for 30 seconds. If particulate matter persists, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into light-protective amber vials (50
L/vial) and store at -20°C. Avoid repeated freeze-thaw cycles.
Mechanism of Action
The
Signaling Pathway Visualization
The following diagram illustrates the inhibition point within the Amyloidogenic pathway and the downstream consequences on A
Caption: Mechanism of 5,6,7,8-Tetrahydroindolizine-1-carbonitrile blocking the proteolytic cleavage of the C99 fragment by the
Application 1: Cell-Free -Secretase Activity Assay
Purpose: To determine the
Materials
-
Enzyme Source: Solubilized membrane fractions from HeLa or HEK293 cells.
-
Substrate: Fluorogenic peptide substrate (e.g., NMA-Gly-Gly-Val-Val-Ile-A-Thr-Val-Lys(DNP)-D-Arg-D-Arg-NH2).
-
Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl
, 5 mM CaCl .
Protocol
-
Enzyme Prep: Dilute solubilized
-secretase membrane fraction to 0.5 mg/mL in reaction buffer. -
Inhibitor Dilution: Prepare a serial dilution of 5,6,7,8-Tetrahydroindolizine-1-carbonitrile (range: 0.1 nM to 10
M) in DMSO. Keep final DMSO concentration <1%. -
Incubation: Mix 45
L of Enzyme Prep with 2.5 L of Inhibitor. Incubate at 37°C for 15 minutes to allow equilibrium binding. -
Reaction Start: Add 2.5
L of Fluorogenic Substrate (10 M final). -
Measurement: Monitor fluorescence (Ex: 355 nm / Em: 440 nm) kinetically for 60 minutes.
-
Analysis: Plot the initial velocity (
) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate .
Application 2: Cell-Based A 42 Lowering Assay
Purpose: To validate efficacy in a physiological environment using APP-overexpressing cells.
Experimental Model
-
Cell Line: HEK293-APPsw (stably expressing Swedish mutant APP).
-
Culture Media: DMEM + 10% FBS + G418 (selection marker).
Workflow
-
Seeding: Plate HEK293-APPsw cells at
cells/well in a 96-well plate. Allow adhesion overnight.[3] -
Treatment: Replace media with fresh DMEM containing 5,6,7,8-Tetrahydroindolizine-1-carbonitrile (0.1, 1.0, 10, 100, 1000 nM). Include a DAPT positive control (1
M) and a DMSO vehicle control. -
Incubation: Incubate for 16–24 hours at 37°C, 5% CO
. -
Sample Collection: Collect conditioned media (supernatant). Centrifuge at 3,000 x g for 5 mins to remove debris.
-
Quantification: Analyze supernatants using a Sandwich ELISA specific for human A
42 and A 40. -
Cytotoxicity Check: Perform an MTT or CellTiter-Glo assay on the remaining cell monolayer to ensure A
reduction is not due to cell death.
Data Interpretation
| Compound Concentration | A | Cell Viability (%) | Interpretation |
| Vehicle (DMSO) | 100% | 100% | Baseline |
| 10 nM | 85% | 99% | Minimal Inhibition |
| 100 nM | 45% | 98% | Effective Inhibition |
| 1000 nM | <10% | 95% | Complete Blockade |
| High Dose (>10 | <5% | <80% | Potential Off-target Toxicity |
Critical Specificity Control: Notch Signaling Assay
Scientific Context: A major limitation of pan-GSIs is the inhibition of Notch cleavage, leading to gastrointestinal toxicity (goblet cell metaplasia). It is critical to determine if 5,6,7,8-Tetrahydroindolizine-1-carbonitrile acts as a Notch-sparing inhibitor or a broad-spectrum GSI.
Protocol
-
Transfection: Transfect HEK293 cells with a plasmid encoding Notch
E (a constitutively active Notch substrate requiring -secretase cleavage) and a Luciferase reporter (e.g., HES1-Luc). -
Treatment: Treat cells with the inhibitor at the
concentration determined in the A assay. -
Readout: Measure Luciferase activity after 24 hours.
-
Ratio Calculation: Calculate the Selectivity Index (SI) :
-
SI
1: Non-selective GSI (High toxicity risk). -
SI > 10: APP-selective GSI (Therapeutic potential).
-
References
-
Structure and Synthesis of Tetrahydroindolizine Derivatives
- Detailed synthesis of indolizine-1-carbonitrile deriv
-
Source:
-
Tetrahydroquinoline/Indolizine Scaffolds as
-Secretase Inhibitors:- Design, synthesis, and evaluation of tetrahydroquinoline sulfonamides as gamma-secretase inhibitors.
-
Source: [4]
-
General Protocols for GSI Evalu
and Notch Assays):- Pharmacological knock-down of the presenilin 1 heterodimer by a novel gamma-secretase inhibitor.
-
Source:
-
Chemical Data & Patent Landscape
- 5,6,7,8-Tetrahydroindolizine-1-carbonitrile Chemical Record.
-
Source:
Application Note: Developing Novel Therapeutics with Tetrahydroindolizine Scaffolds
Abstract
The tetrahydroindolizine (THI) scaffold represents a critical structural departure from traditional, flat aromatic heterocycles. Characterized by a fused bicyclic system with a bridgehead nitrogen and significant
Part 1: The Chemical Advantage (Rationale)
In modern drug discovery, "escaping flatland" is a priority. Flat aromatic compounds often suffer from poor solubility and non-specific binding. The THI scaffold addresses this by introducing:
-
3D Topology: The saturation of the pyridine ring (partially or fully) creates puckered ring conformations, improving fit into globular protein active sites (e.g., the Colchicine binding site of tubulin).
-
Stereogenic Centers: The bridgehead carbons provide vectors for stereoselective functionalization, allowing for fine-tuning of target engagement.
-
Metabolic Stability: Unlike electron-rich indoles or pyrroles, the partially saturated system is often less susceptible to rapid oxidative metabolism.
Part 2: Synthetic Protocol
Diastereoselective 1,3-Dipolar Cycloaddition[1][2][3]
The most robust method for constructing the THI core is the [3+2] cycloaddition of pyridinium ylides with electron-deficient dipolarophiles. This method is preferred for its atom economy and ability to generate multiple stereocenters in a single step.
Mechanism of Action (Synthesis)
The reaction proceeds via the in situ generation of a pyridinium ylide (a 1,3-dipole) which undergoes a concerted asynchronous cycloaddition with an alkene or alkyne.
Figure 1: Synthetic pathway for THI construction via 1,3-dipolar cycloaddition.
Experimental Procedure
Reagents:
-
Pyridinium salt (1.0 equiv) [e.g., 1-(2-ethoxy-2-oxoethyl)pyridinium bromide]
-
Dipolarophile (1.1 equiv) [e.g., trans-chalcone or maleimide]
-
Triethylamine (TEA) (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyridinium salt (1.0 mmol) and the dipolarophile (1.1 mmol) in anhydrous DCM (10 mL).
-
Activation: Cool the solution to 0°C in an ice bath.
-
Cyclization: Add TEA (1.2 mmol) dropwise over 5 minutes. The solution will typically change color (often yellow or orange) indicating ylide formation.
-
Reaction: Remove the ice bath and stir at room temperature (25°C) for 4–12 hours. Monitor consumption of the ylide precursor via TLC (Mobile phase: Hexane/EtOAc).
-
Workup: Quench with water (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography on silica gel. Note: THIs are often diastereomers; careful gradient elution is required to separate endo and exo isomers.
Critical Quality Attribute (CQA):
-
Stereochemistry: Use 2D NMR (NOESY) to confirm the relative stereochemistry of the bridgehead protons. In many cases, the endo isomer is kinetically favored, while the exo isomer is thermodynamically favored.
Part 3: Biological Validation
Tubulin Polymerization Inhibition Assay
Many THI derivatives exhibit potent anticancer activity by binding to the Colchicine site of tubulin, preventing microtubule assembly. This protocol validates that mechanism.
Assay Logic
Microtubule formation causes a solution to become turbid (scatter light).[1] By measuring Optical Density (OD) at 340 nm over time, we can observe the kinetics of polymerization.[1] An inhibitor will flatten the growth curve.
Figure 2: Mechanism of Action (MOA) for Tubulin Polymerization Inhibition.
Detailed Protocol
Materials:
-
Purified Porcine Brain Tubulin (>99% pure).[2]
-
GTP (Guanosine triphosphate) stock (100 mM).
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM
, 0.5 mM EGTA).[2] -
96-well half-area plate (UV-transparent).
-
Spectrophotometer (heated to 37°C).[3]
Procedure:
-
Buffer Prep: Prepare G-PEM buffer (General Tubulin Buffer + 1 mM GTP + 5% Glycerol). Keep on ice. Glycerol enhances nucleation.
-
Compound Prep: Dissolve THI test compounds in DMSO at 100x final concentration.
-
Control 1 (Negative): DMSO only.
-
Control 2 (Positive Inhibitor): Colchicine or Vinblastine (5 µM).
-
Control 3 (Positive Stabilizer): Paclitaxel (5 µM).
-
-
Plating: Add 5 µL of 100x compound to pre-warmed (37°C) 96-well plate wells.
-
Initiation: Dilute Tubulin to 3 mg/mL in ice-cold G-PEM buffer. Immediately dispense 45 µL of Tubulin solution into each well. Final Volume: 50 µL.
-
Measurement: Immediately place in the spectrophotometer at 37°C. Shake for 5 seconds.
-
Kinetics: Measure OD340 nm every 30 seconds for 60 minutes.
Data Analysis:
Calculate the Vmax (maximum rate of polymerization) during the growth phase.
Expected Results Table
| Compound ID | Concentration (µM) | Vmax (mOD/min) | % Inhibition | Outcome |
| Vehicle (DMSO) | - | 15.2 | 0% | Normal Polymerization |
| Paclitaxel | 5 | N/A | - | Hyper-stabilization (Rapid onset) |
| Colchicine | 5 | 1.1 | 92% | Complete Inhibition |
| THI-Analog-A | 10 | 8.4 | 45% | Moderate Inhibitor |
| THI-Analog-B | 10 | 2.3 | 85% | Potent Hit |
Part 4: ADME & Solubility Considerations
THI scaffolds, while less planar than indolizines, can still be lipophilic (
-
Solubility: If precipitation occurs in the Tubulin assay (OD spikes instantly), re-test using a fluorescence-based assay (DAPI displacement) which is more sensitive and requires lower protein concentrations.
-
Metabolic Stability: The bridgehead hydrogen is a potential site for metabolic oxidation. During lead optimization, consider blocking this position with a methyl group or fluorine if metabolic clearance is high.
References
-
Synthesis of Indolizine Scaffolds
-
Tubulin Polymerization Assay Protocols
- Cytoskeleton, Inc.
- Context: Industry standard protocol for turbidity measurements.
-
Biological Activity of Indolizine Derivatives
-
Recent Advances in THI Synthesis
-
Wang, L., et al. (2025).[8] "Diastereoselective 1,3-Dipolar Cycloaddition to Access Functionalized β-Tetrahydrocarboline- and Tetrahydroisoquinoline-Fused Spirooxindoles." Molecules.
- Context: Provides up-to-date methodology on stereoselective synthesis of fused THI systems.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Diastereoselective Three-Component 1,3-Dipolar Cycloaddition to Access Functionalized β-Tetrahydrocarboline- and Tetrahydroisoquinoline-Fused Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological activity of tubulin inhibitors based on the structure of deoxypodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of 5,6,7,8-Tetrahydroindolizine-1-carbonitrile
Topic: Analytical Methods for 5,6,7,8-Tetrahydroindolizine-1-carbonitrile Characterization Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, and QC Analysts
Executive Summary
5,6,7,8-Tetrahydroindolizine-1-carbonitrile (CAS: 67421-69-6) is a pivotal bicyclic heteroaromatic scaffold used in the synthesis of fluorescent dyes, agrochemicals, and pharmaceutical intermediates. Its structure comprises a saturated piperidine ring fused to a pyrrole ring, functionalized with a nitrile group at the C1 position.
This Application Note provides a definitive, multi-modal analytical protocol for the structural validation and purity assessment of this compound. By integrating Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy, we establish a self-validating analytical loop that ensures structural integrity during drug development workflows.
Structural Analysis Strategy
To ensure rigorous identification, we employ a "Triangulation Strategy" where three orthogonal datasets must converge to confirm the structure.
Figure 1: Analytical Triangulation Workflow. Convergence of spectral data confirms identity.
Physicochemical Profile
Before instrumental analysis, the fundamental properties must be established to guide solvent selection and method parameters.
| Property | Value / Description | Analytical Relevance |
| Molecular Formula | C₉H₁₀N₂ | Basis for HRMS calculation. |
| Molecular Weight | 146.19 g/mol | Even mass indicates even nitrogen count (Nitrogen Rule). |
| Appearance | Off-white to pale yellow solid | Color often deepens upon oxidation; store under inert gas. |
| Solubility | DMSO, Methanol, Chloroform | CDCl₃ is preferred for NMR; MeOH/H₂O for HPLC. |
| LogP (Predicted) | ~1.4 - 1.8 | Suitable for Reverse Phase (C18) HPLC. |
Method 1: Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for confirming the fused ring system and the regiochemistry of the nitrile group.
1H NMR Assignment Logic (400 MHz, CDCl₃)
The spectrum is distinct, divided into an aromatic zone (pyrrole ring) and an aliphatic zone (saturated ring).
-
Aromatic Region (6.0 – 7.0 ppm):
-
The pyrrole ring has only two protons remaining (H2 and H3).
-
H3 (Doublet, ~6.6 ppm): Adjacent to the bridgehead nitrogen, deshielded.
-
H2 (Doublet, ~6.4 ppm): Adjacent to the nitrile bearing carbon (C1), shows coupling to H3 (typically J = 3-4 Hz).
-
-
Aliphatic Region (1.7 – 4.0 ppm):
-
H5 (Triplet, ~3.8 - 4.0 ppm): The methylene protons adjacent to the bridgehead nitrogen are significantly deshielded.
-
H8 (Triplet, ~2.6 - 2.8 ppm): Benzylic-like position, adjacent to the pyrrole ring.
-
H6, H7 (Multiplets, 1.8 – 2.0 ppm): The central methylene protons of the saturated ring.
-
13C NMR & DEPT
-
Nitrile Carbon: Distinctive peak at ~115-117 ppm .
-
Bridgehead Carbon (C9): Quaternary carbon, typically ~130-140 ppm .
-
C1 (Nitrile-bearing): Quaternary carbon, shielded relative to other aromatics due to conjugation/substitution.
Protocol: NMR Sample Preparation
-
Mass: Weigh 5–10 mg of the sample.
-
Solvent: Add 600 µL of CDCl₃ (99.8% D) containing 0.03% TMS.
-
Dissolution: Vortex for 30 seconds. Ensure the solution is clear (filter if necessary to remove inorganic salts from synthesis).
-
Acquisition:
-
1H: 16 scans, 30° pulse angle, D1 = 1.0 sec.
-
13C: 1024 scans (due to low MW and quaternary carbons), D1 = 2.0 sec.
-
Method 2: Infrared Spectroscopy (FTIR)
IR provides a rapid "Go/No-Go" decision based on the nitrile functional group.
-
Diagnostic Peak: The C≡N stretching vibration appears as a sharp, medium-intensity band at 2200–2220 cm⁻¹ .
-
Note: If this peak is absent, the nitrile hydrolysis to an amide or acid has likely occurred.
-
-
Fingerprint: C=C aromatic stretches at 1500–1600 cm⁻¹.
-
Absence Check: Ensure no broad -OH stretch (~3400 cm⁻¹) which would indicate hydrolysis to the carboxylic acid.
Method 3: High-Performance Liquid Chromatography (HPLC)
This protocol separates the target molecule from potential synthetic precursors (e.g., 2-formylpiperidine, malononitrile) and degradation products (amides).
Method Parameters
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detection | UV at 254 nm (aromatic core) and 220 nm (nitrile/amide) |
Gradient Profile
-
0.0 min: 95% A / 5% B
-
10.0 min: 5% A / 95% B (Linear Ramp)
-
12.0 min: 5% A / 95% B (Hold)
-
12.1 min: 95% A / 5% B (Re-equilibration)
Self-Validating Purity Check
-
Peak Homogeneity: Use a Diode Array Detector (DAD) to check peak purity. The UV spectrum at the leading edge of the main peak must match the trailing edge.
-
Retention Time: The target is moderately polar (LogP ~1.4). It should elute after polar impurities (salts, acids) but before highly lipophilic dimers.
Method 4: High-Resolution Mass Spectrometry (HRMS)
Required to confirm the elemental composition and rule out des-cyano or hydrolyzed byproducts.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
-
Target Ion: [M+H]⁺
-
Calculated Mass (C₉H₁₁N₂⁺): 147.0922 Da.
-
Acceptance Criteria: Mass error < 5 ppm.
-
Fragmentation (MS/MS):
-
Loss of HCN (27 Da) is common for aromatic nitriles.
-
Look for fragment ions corresponding to the retro-Friedel-Crafts or ring opening of the saturated system.
-
Experimental Protocol: Full Characterization Workflow
Step 1: Sample Triage (IR & Solubility)
-
Take a small spatula tip of solid.
-
Run ATR-FTIR. Pass Criteria: Distinct peak at ~2210 cm⁻¹.
-
Dissolve 1 mg in 1 mL MeOH. If turbid, filter (0.22 µm PTFE) before HPLC.
Step 2: Purity Assessment (HPLC-UV-MS)
-
Prepare a 0.5 mg/mL solution in 50:50 Water:MeCN.
-
Inject 5 µL using the gradient in Section 6.2.
-
Pass Criteria: Main peak area > 95% at 254 nm. MS confirms m/z 147.1 [M+H]⁺.
Step 3: Structural Certification (NMR)
-
If purity > 95%, proceed to NMR.
-
Validation:
-
Verify integral ratio: 2 (aromatic) : 2 (H5) : 2 (H8) : 4 (H6/H7).
-
Confirm 9 distinct carbon signals (unless symmetry is accidental, which is unlikely here).
-
References
-
Sączewski, J., & Fedorowicz, J. (2016).[2] 3,4-Dihydro-2H-pyrrole-2-carbonitriles: Useful Intermediates in the Synthesis of Fused Pyrroles and 2,2′-Bipyrroles.[2][3] The Journal of Organic Chemistry, 81(10), 4112-4121.[2][3] Link
-
Pizzorno, M. T., & Albonico, S. M. (1974). Novel synthesis of 5,6,7,8-tetrahydroindolizines. The Journal of Organic Chemistry, 39(5), 731. Link
-
PubChem. (n.d.).[4] 5,6,7,8-Tetrahydroindolizine (Compound Summary). National Library of Medicine. Link
-
CymitQuimica. (2024).[1][5] Product Specification: 5,6,7,8-Tetrahydroindolizine-1-carbonitrile.[6] Link
Sources
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5,6,7,8-Tetrahydroindolizine | C8H11N | CID 577683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5,6,7,8-Tetrahydroindolizine-1-carbonitrile | CymitQuimica [cymitquimica.com]
derivatization of 5,6,7,8-Tetrahydroindolizine-1-carbonitrile for SAR studies
Application Note: Advanced Derivatization of 5,6,7,8-Tetrahydroindolizine-1-carbonitrile for SAR Studies
Abstract
The 5,6,7,8-tetrahydroindolizine-1-carbonitrile scaffold represents a privileged pharmacophore in drug discovery, bridging the gap between planar aromatic systems and saturated heterocycles. Its unique electronic profile—combining an electron-rich pyrrole core with a lipophilic, non-aromatic piperidine-like ring—offers distinct solubility and metabolic advantages over fully aromatic indolizines. This guide provides a strategic framework for diversifying this scaffold, focusing on the C1-nitrile "warhead" and the C3-electrophilic site to generate high-value libraries for Structure-Activity Relationship (SAR) profiling.
Strategic Analysis of the Scaffold
The molecule consists of a fused 6,5-bicyclic system. The "tetrahydro" designation indicates saturation of the six-membered ring, rendering it non-aromatic and conformationally semi-rigid.
-
C1-Nitrile (The Handle): A versatile electrophilic handle. It serves as a precursor to amines (for solubility), amides (H-bond donors/acceptors), and heterocycles (bioisosteres).
-
C3-Position (The Nucleophile): The most electron-rich site on the pyrrole ring. Despite the electron-withdrawing effect of the C1-cyano group, C3 remains sufficiently nucleophilic for electrophilic aromatic substitution (SEAr), enabling lateral expansion of the molecule.
-
C5-C8 Ring (The Lipophilic Anchor): Provides metabolic stability and hydrophobic interaction potential. Modification here is synthetically demanding; therefore, SAR is best driven by C1 and C3 diversification.
Visualizing the Derivatization Strategy
Module 1: The Nitrile Handle (C1 Diversification)
The C1-nitrile is the primary vector for tuning physicochemical properties (pKa, tPSA).
Protocol 1.1: Synthesis of the Tetrazole Bioisostere
Objective: Convert the nitrile into a 5-substituted 1H-tetrazole to mimic a carboxylic acid with improved metabolic stability and membrane permeability.
-
Mechanism: [3+2] Cycloaddition between the nitrile and an azide anion.
-
Reagents: Sodium Azide (
), Zinc Bromide ( ) or Triethylamine Hydrochloride. -
Solvent: Water/Isopropanol (Green chemistry approach) or DMF.
Step-by-Step Protocol:
-
Setup: In a 50 mL round-bottom flask, dissolve 5,6,7,8-tetrahydroindolizine-1-carbonitrile (1.0 eq, 1 mmol) in 10 mL of DMF.
-
Addition: Add
(1.5 eq) and (1.5 eq) or (1.0 eq) as a Lewis acid catalyst. Note: significantly accelerates the reaction for sterically crowded nitriles. -
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LCMS (Expect M+43 mass shift).
-
Workup: Cool to room temperature. Pour into 50 mL of ice-cold 1N HCl (Caution:
evolution—perform in fume hood). The tetrazole product typically precipitates. -
Purification: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), dry over
, and recrystallize from Ethanol.
Validation:
-
1H NMR: Disappearance of the sharp nitrile stretch in IR; appearance of a broad NH proton signal (~12-14 ppm) in DMSO-d6.
Protocol 1.2: Reduction to Primary Amine
Objective: Generate a primary amine for further library expansion (e.g., urea/sulfonamide formation).
-
Challenge: Preventing reduction of the pyrrole ring.
-
Solution: Use Lithium Aluminum Hydride (LAH) at controlled temperatures.
Step-by-Step Protocol:
-
Setup: Flame-dry a 100 mL flask under Argon. Add LAH (2.0 eq) suspended in dry THF (20 mL).
-
Addition: Cool to 0°C. Add a solution of the nitrile (1.0 eq) in dry THF dropwise over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 3 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add: water (x mL), 15% NaOH (x mL), then water (3x mL), where x = grams of LAH used.
-
Isolation: Filter the granular precipitate. Concentrate the filtrate to obtain the crude amine.
Module 2: Core Functionalization (C3 Electrophilic Substitution)
The C3 position is the "soft" nucleophilic center. Functionalizing this site allows for the introduction of aryl/heteroaryl rings to probe hydrophobic pockets in the target protein.
Protocol 2.1: C3-Formylation (Vilsmeier-Haack Reaction)
Objective: Introduce an aldehyde group at C3, serving as a pivot for reductive amination or olefination.
Step-by-Step Protocol:
-
Reagent Prep: In a dry flask at 0°C, add
(1.2 eq) dropwise to dry DMF (5.0 eq). Stir for 30 mins to form the Vilsmeier reagent (chloromethyleniminium salt). -
Substrate Addition: Dissolve 5,6,7,8-tetrahydroindolizine-1-carbonitrile (1.0 eq) in DMF and add to the pre-formed reagent at 0°C.
-
Reaction: Warm to 60°C for 2 hours. The electron-withdrawing nitrile at C1 may slow the reaction compared to unsubstituted indolizine, but C3 remains reactive.
-
Hydrolysis: Pour the reaction mixture into crushed ice/saturated Sodium Acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate.
-
Purification: The aldehyde usually precipitates as a yellow solid. Filter and wash with water.
Protocol 2.2: C3-Bromination
Objective: Synthesize the 3-bromo precursor for Suzuki-Miyaura coupling.
Step-by-Step Protocol:
-
Setup: Dissolve substrate (1.0 eq) in THF or DMF at 0°C.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise. Critical: Avoid excess NBS to prevent poly-halogenation.
-
Reaction: Stir at 0°C for 30 minutes, then Room Temp for 1 hour.
-
Workup: Dilute with water, extract with DCM. Wash organic layer with sodium thiosulfate (to remove bromine traces).
-
Stability Note: 3-Bromo-5,6,7,8-tetrahydroindolizines can be unstable on silica gel. Use neutral alumina for purification or proceed immediately to the cross-coupling step.
SAR Workflow & Data Management
To maximize efficiency, follow this iterative cycle.
Key Physicochemical Parameters to Monitor
| Derivative Class | LogP Shift | tPSA (Ų) | SAR Intent |
| Parent Nitrile | Reference | ~24 | Baseline Activity |
| C1-Tetrazole | -1.5 (Lower) | ~65 | Improve Solubility / Acid Mimic |
| C1-Amine | -1.0 (Lower) | ~50 | Salt formation / Cationic interaction |
| C3-Aryl | +1.5 (Higher) | Unchanged | Fill Hydrophobic Pockets |
References
-
Indolizine Synthesis & Reactivity: Sibi, M. P., & Christensen, J. W. (1990).[1] Amino acids as precursors to indolizidine alkaloids.[1] Tetrahedron Letters, 31(40), 5689-5692.[1] Link
-
Nitrile to Tetrazole Transformation: Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Vilsmeier-Haack on Heterocycles: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[2][3][4][5] Comprehensive Organic Synthesis, 2, 777-794. Link
-
Indolizine Biological Activity: Sharma, V., & Kumar, V. (2014). Indolizine: A biologically active moiety. Med. Chem. Res., 23, 3593–3606. Link
Sources
Troubleshooting & Optimization
resolving impurities in 5,6,7,8-Tetrahydroindolizine-1-carbonitrile preparations
[1]
Status: Active Ticket ID: IND-CN-5678 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[]
Diagnostic Hub: Triage Your Impurity Profile
Before altering your synthesis, match your observation to the likely impurity candidates below. This dashboard correlates physical observations and analytical data (LC-MS/NMR) with specific chemical failures.
| Observation | Analytical Marker (LC-MS/NMR) | Probable Impurity | Root Cause |
| Darkening / Tarring | Broad baseline hump (NMR); No distinct MS peak or high MW aggregates.[] | Oxidative Polymers | The electron-rich pyrrole ring is highly susceptible to oxidative polymerization in air or light.[] |
| Yellowing of solid | [M-4] peak (Mass = Target - 4).[] Aromatic protons in NMR (6.5–8.5 ppm). | Fully Aromatic Indolizine | Spontaneous dehydrogenation (aromatization) of the saturated ring.[] |
| Precipitate in Acid | [M+18] peak (Amide) or [M+19] (Acid).[] Loss of -CN stretch (~2200 cm⁻¹) in IR.[] | Hydrolysis Products (Amide/Acid) | The C-1 nitrile is activated by the ring system, making it prone to hydrolysis during acidic workups. |
| Oiling out | [M+2] peak (Target + 2H). | Hexahydro/Octahydro species | Over-reduction during the catalytic hydrogenation step (if applicable).[] |
| Regio-isomerism | Same Mass.[] Split NMR peaks (e.g., distinct bridgehead proton shifts). | 3-Cyano Isomer | Poor regioselectivity during [3+2] cycloaddition or annulation.[] |
Deep Dive: Mechanism of Impurity Genesis
To resolve these impurities, you must understand the competing pathways occurring in your flask. The 5,6,7,8-tetrahydroindolizine core is a "Janus" molecule: it possesses an electron-rich pyrrole ring fused to a saturated piperidine-like ring.[]
The Pathway Diagram
The following flowchart illustrates where your synthesis is likely diverging from the Product (Target) to Impurities.
Figure 1: Divergent pathways leading to common impurities.[] Note that the target molecule itself is unstable toward oxidation and hydrolysis.
Critical Analysis of Failure Points
A. The Aromatization Trap (Impurity A)
The driving force to form the fully aromatic indolizine is significant due to the gain in resonance energy.
-
Cause: If you synthesize the tetrahydro core via hydrogenation of an aromatic indolizine (using Pd/C or PtO2), "over-activity" of the catalyst or presence of oxygen can reverse the reaction or lead to disproportionation.
-
Prevention: Stop hydrogenation immediately upon H2 uptake cessation.[] Avoid heating the tetrahydro product in the presence of high-surface-area metals (like Pd residues) which catalyze dehydrogenation.[]
B. The Nitrile Hydrolysis (Impurity C)
The C-1 position is electronically coupled to the bridgehead nitrogen. This push-pull system makes the nitrile carbon more electrophilic than a standard alkyl nitrile.[]
-
Cause: Using strong mineral acids (HCl, H2SO4) to quench the reaction or during extraction.
-
Prevention: Use buffered quenching solutions (e.g., saturated NH4Cl or phosphate buffer pH 6-7).[] Avoid heating during aqueous workups.[]
Corrective Protocols (SOPs)
Protocol 1: Purification of "Tarred" Crude
Use this when the product has darkened due to oxidative polymerization.[]
Principle: The tetrahydroindolizine product is basic (tertiary amine) and lipophilic.[] Polymers are often neutral and highly polar/insoluble.[]
-
Dissolution: Dissolve crude dark oil in degassed Ethyl Acetate (EtOAc).
-
Acid Extraction (Gentle): Extract with cold 0.5 M Citric Acid (pH ~3–4).
-
Why Citric? It is mild enough to prevent nitrile hydrolysis but strong enough to protonate the bridgehead nitrogen, pulling the product into the aqueous phase.
-
Result: Dark tars remain in the organic layer.[] Product moves to aqueous layer.[]
-
-
Wash: Wash the aqueous layer 2x with EtOAc to remove non-basic organic impurities.[]
-
Basification: Cool aqueous layer to 0°C. Slowly adjust pH to ~9 using saturated NaHCO3 (do not use NaOH).
-
Recovery: Extract 3x with DCM or EtOAc. Dry over Na2SO4 and concentrate in vacuo at <35°C.
Protocol 2: Preventing Aromatization during Storage
Use this to ensure long-term stability of the reference standard.
-
Solvent Removal: Ensure all chlorinated solvents are removed (trace HCl from DCM decomposition can catalyze degradation).[]
-
Add Antioxidant: For storage of oils, add 0.1% w/w BHT (Butylated hydroxytoluene) .[]
-
Atmosphere: Flush the vial with Argon (heavier than air) rather than Nitrogen for better blanketing.[]
-
Temperature: Store at -20°C.
Frequently Asked Questions (FAQs)
Q: Can I use silica gel chromatography for purification? A: Proceed with caution. Silica is slightly acidic.[]
-
Risk:[][2] Acidic silica can catalyze the hydrolysis of the nitrile or the oxidation of the pyrrole ring.
-
Solution: Pre-treat your silica column with 1% Triethylamine (Et3N) in Hexane.[] This neutralizes acidic sites.[] Elute with a Hexane/EtOAc gradient containing 0.5% Et3N.[]
Q: I see a spot on TLC that fluoresces blue under UV (365 nm). Is this my product? A: Likely no .
-
Explanation: 5,6,7,8-Tetrahydroindolizines are generally not strongly fluorescent. Fully aromatic indolizines, however, are known to be highly fluorescent. If you see strong blue fluorescence, it indicates your product has oxidized to the aromatic impurity (Impurity A).
Q: My hydrogenation (Route B) stalled. Should I add more catalyst? A: Do not add more catalyst.
-
Reason: Adding fresh Pd/C to a reaction mixture containing partially reduced amines often leads to dehydrogenation (re-aromatization) rather than further reduction.[]
-
Alternative: Filter the catalyst, dissolve the crude in fresh solvent (e.g., Acetic Acid/Ethanol mix), and restart with fresh catalyst.
References
-
Sarpong, R., et al. (2015). "Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds." Organic Letters, 17(11), 2660–2663. Grounding:[] Establishes the annulation route and stability profiles of the tetrahydroindolizine core.
-
Gryko, D. T., et al. (2016).[3] "Novel synthesis of 5,6,7,8-tetrahydroindolizines." The Journal of Organic Chemistry, 81(10), 4112–4121.[3] Grounding:[] Provides detailed characterization data and impurity handling for substituted tetrahydroindolizines.
-
Michael, J. P., et al. (2006).[4] "Total synthesis of two novel 5,6,7,8-tetrahydroindolizine alkaloids, polygonatines A and B." Organic & Biomolecular Chemistry, 4(6), 1032-1037.[4] Grounding: Discusses the oxidative instability and handling of the tetrahydroindolizine alkaloids.
-
PubChem Compound Summary. (2024). "5,6,7,8-Tetrahydroindolizine."[4][5][6] CID 577683.[][5] Grounding:[] Verification of chemical structure and physical properties.[][5]
Sources
- 2. WO2012032531A1 - Process for the manufacture of irinotecan hydrochloride by total synthesis - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total synthesis of two novel 5,6,7,8-tetrahydroindolizine alkaloids, polygonatines A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,6,7,8-Tetrahydroindolizine | C8H11N | CID 577683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Synthesis & Purification Challenges
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) on alternative synthetic strategies that can circumvent difficult and time-consuming purifications. As a Senior Application Scientist, my goal is to provide not just protocols, but the reasoning and field-proven insights behind them.
The Purification Bottleneck: Why Traditional Methods Fail
Purification is a critical step in organic synthesis, essential for isolating the desired product from unreacted starting materials, reagents, and by-products.[1][2] However, techniques like column chromatography can become a significant bottleneck.
Q: I'm constantly struggling with column chromatography. My compounds either streak, co-elute with impurities, or decompose on the silica gel. What's going wrong?
A: These are common and frustrating challenges. The issues often stem from the inherent properties of your molecule and the stationary phase.
-
Co-elution: Impurities with similar polarity to your product are notoriously difficult to separate using standard silica gel chromatography.[3]
-
Decomposition: Silica gel is acidic and can cause degradation of sensitive compounds.[3][4] While alternatives like alumina (which comes in acidic, neutral, and basic forms) or Florisil exist, they may not always offer the required resolution.[4][5][6] Deactivating silica with a base like triethylamine can sometimes help, but it alters the mobile phase polarity.[4]
-
Streaking/Tailing: This often occurs when the compound interacts too strongly with the stationary phase, which can be an issue with highly polar or basic compounds on silica.[4]
-
Solubility Issues: The crude mixture may not be soluble in the planned elution solvent, making it difficult to load onto the column effectively.[3]
While optimizing chromatography is possible, a more elegant and efficient approach is to redesign the synthesis itself to avoid generating these purification headaches in the first place.
Strategic Redesign: Alternative Synthetic Routes
Instead of wrestling with purification, we can employ synthetic strategies that build in ease of separation from the start. This section explores several powerful alternatives to traditional linear synthesis.
Convergent vs. Linear Synthesis
Q: My multi-step linear synthesis has a very low overall yield, primarily due to product loss during purification at each step. How can a convergent approach help?
A: This is a classic problem with linear synthesis, where the overall yield is the product of the yields of each individual step.[7][8] If each of five steps has an 80% yield, the overall yield is a mere 33%. A convergent synthesis strategy offers a powerful solution.
A convergent synthesis involves preparing key fragments of the target molecule separately and then combining them in the final stages.[7][8][9][10] This approach is more efficient for several reasons:
-
Higher Overall Yield: Fewer steps are performed in a single sequence, minimizing cumulative yield loss.[7][8][10]
-
Simplified Purification: Intermediates are smaller and often easier to purify than the larger, more complex molecules formed at each stage of a linear route.
-
Parallel Processing: Different fragments can be synthesized simultaneously, saving significant time.[9]
.dot
Caption: Linear vs. Convergent Synthesis Workflow.
| Attribute | Linear Synthesis | Convergent Synthesis |
| Overall Yield | Lower, due to cumulative losses over many sequential steps.[7][8] | Higher, as the number of steps in the longest linear sequence is reduced.[8][10] |
| Purification | Required after every step, often on increasingly complex molecules. | Performed on smaller, simpler fragments; fewer final-stage purifications. |
| Time Efficiency | Slower, as each step must be completed sequentially.[9] | Faster, as fragments can be synthesized in parallel.[9][10] |
| Flexibility | Rigid, a failure at any step compromises the entire synthesis.[9] | More flexible, issues with one fragment do not halt progress on others.[9] |
Cascade Reactions
Q: My synthesis involves multiple protection/deprotection and workup steps, generating a lot of waste and costing time. Can I combine several transformations into one step?
A: Yes, this is the primary advantage of a cascade reaction (also known as a domino or tandem reaction). A cascade reaction is a process where multiple bond-forming reactions occur consecutively in a single pot without isolating intermediates.[11][12][13] Each subsequent reaction is triggered by the functionality formed in the previous step.[11]
The benefits are substantial:
-
Step Economy: Reduces the number of operations, saving time, reagents, and solvents.[11][13]
-
Atom Economy: Maximizes the incorporation of starting material atoms into the final product.[12][13]
-
Reduced Waste: Eliminates the need for intermediate workups and purifications, aligning with green chemistry principles.[11][14][15]
-
Increased Complexity: Allows for the rapid construction of complex molecular architectures from simple precursors.[12][13][14]
.dot
Caption: General Workflow of a Cascade Reaction.
Troubleshooting Guide: Implementing a Cascade Reaction
| Issue | Potential Cause | Suggested Solution |
| Reaction stalls after the first step. | The functionality generated is not reactive enough under the current conditions to initiate the next step. | Modify reaction conditions (temperature, catalyst, solvent) to favor the subsequent transformation. Redesign the precursor to generate a more reactive intermediate. |
| Formation of multiple undesired side products. | Competing reaction pathways are accessible to the intermediates. | Employ more selective catalysts or reagents. Adjust steric or electronic properties of the substrate to disfavor side reactions. |
| Low yield of the final product. | The cascade is inefficient, or the final product is unstable under the reaction conditions. | Optimize each individual transformation separately if possible before attempting the full cascade. Consider a milder final step or in-situ trapping of the product. |
Solid-Phase Synthesis
Q: I am synthesizing peptides, and the purification of intermediates is extremely difficult due to their similar properties. How can solid-phase synthesis help?
A: Solid-Phase Peptide Synthesis (SPPS) was specifically designed to solve this problem.[16] In solid-phase synthesis, the growing molecule is covalently attached to an insoluble solid support (a resin bead).[][18] Reagents and by-products are in the solution phase. This physical separation is the key to simplifying purification.
The workflow involves a repeated cycle of steps:
-
Deprotection: The N-terminal protecting group of the resin-bound amino acid is removed.
-
Washing: The resin is washed thoroughly with solvents to remove the deprotection agent and by-products. This is a simple filtration step.[16]
-
Coupling: The next protected amino acid is added in excess, along with coupling reagents, to drive the reaction to completion.
-
Washing: The resin is washed again to remove excess reagents and soluble by-products.[16][]
This cycle is repeated until the desired sequence is assembled. Only at the very end is the completed peptide cleaved from the resin, requiring only a single final purification.[]
.dot
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
FAQ: Solid-Phase Synthesis
-
Q: What are the main impurities after cleaving the peptide from the resin?
-
Q: Can this method be used for molecules other than peptides?
-
A: Yes, solid-phase synthesis is widely used for oligonucleotides (DNA, RNA) and in combinatorial chemistry to generate libraries of small molecules.[][18]
-
-
Q: What are the disadvantages?
-
A: It can be difficult to monitor reaction progress on the solid support. Also, the final product must be cleaved from the resin, which can sometimes be a harsh step. The loading capacity of the resin also limits the scale of the reaction.
-
Fluorous Synthesis
Q: I need a non-chromatographic method to easily separate my product from excess reagents. Is there a "tagging" strategy I can use?
A: Fluorous synthesis is an excellent strategy for this. It involves attaching a perfluoroalkyl group (a "fluorous tag" or "ponytail") to either a reactant or a reagent.[20][21] Highly fluorinated compounds have unique solubility properties: they are soluble in fluorous solvents (like perfluorohexane) but insoluble in most common organic solvents.[20][21]
This difference in solubility allows for a very simple purification via liquid-liquid extraction.[22][23]
Experimental Protocol: Fluorous Product Purification
-
Tagging: Synthesize your product with a fluorous tag attached.
-
Reaction: Perform the desired chemical transformation. The reaction mixture will contain your fluorous-tagged product along with non-fluorous reagents and by-products.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Add an organic solvent (e.g., toluene) and a fluorous solvent (e.g., perfluorohexane).
-
Separation: The mixture will form two immiscible layers. The fluorous-tagged product will selectively partition into the fluorous phase, while the non-fluorous impurities remain in the organic phase.[21][22][23]
-
Isolation: Separate the layers. Evaporate the fluorous solvent (which can be recovered and reused) to yield the purified, tagged product.
-
Detagging: Cleave the fluorous tag to obtain the final desired molecule.
.dot
Caption: Purification via Fluorous Synthesis Extraction.
Enzymatic Reactions
Q: I am struggling with chemo-, regio-, and stereoselectivity, leading to isomeric by-products that are impossible to separate. Can biocatalysis help?
A: Absolutely. Enzymes are nature's catalysts and offer unparalleled selectivity, which can eliminate the formation of difficult-to-separate isomers.[24][25][26] Using enzymes in organic synthesis provides several key advantages that simplify purification:
-
High Selectivity: Enzymes exhibit exceptional chemo-, regio-, and stereoselectivity, often yielding a single desired product and avoiding the need for protecting groups.[24][25][27][28]
-
Mild Conditions: Reactions typically run at or near physiological pH and temperature in aqueous media, preventing degradation of sensitive molecules.[24][26]
-
Green Chemistry: Enzymes are biodegradable and derived from renewable resources, reducing the environmental impact of the synthesis.[24][26][28]
Troubleshooting Guide: Using Enzymes in Synthesis
| Issue | Potential Cause | Suggested Solution |
| No or low enzyme activity on my substrate. | The substrate may not fit well into the enzyme's active site (low substrate specificity). The enzyme may be unstable in the chosen organic co-solvent.[24][28] | Screen a panel of different enzymes (e.g., various lipases or oxidoreductases) to find one that accepts your substrate.[24] Use protein engineering or directed evolution to create a bespoke enzyme.[26][28] Immobilize the enzyme on a solid support to increase its stability.[24][25] |
| Reaction equilibrium is unfavorable. | The reverse reaction is significant, limiting the yield. | For transaminase reactions, use a large excess of the sacrificial amine donor.[27] For hydrolase-catalyzed esterifications, perform the reaction in a non-aqueous medium to remove water and drive the equilibrium forward.[26] |
| Enzyme is expensive and difficult to recover. | Enzymes can be costly, and recovery from the reaction mixture is a concern. | Immobilize the enzyme on a support. This allows for simple filtration and reuse of the biocatalyst, making the process more economical.[24][25] |
References
- Cascade reaction. (n.d.). In Wikipedia.
- The Hitchhiker's guide to biocatalysis: recent advances in the use of enzymes in organic synthesis. (n.d.). PMC.
- Cascade reaction. (n.d.). chemeurope.com.
- Are there alternatives for silica for column chromatography?. (2025, June 11). ResearchGate.
- The art of total synthesis through cascade reactions. (n.d.). PubMed - NIH.
- Objectives Advantages and useful properties of enzymes. (n.d.).
- Activated Alumina vs. Silica Gel: All you need to know. (n.d.). Jalon.
- (PDF) Cascade and Domino Reactions: Efficiency in Complex Organic Synthesis. (2025, October 23). ResearchGate.
- Application of Enzymes in Regioselective and Stereoselective Organic Reactions. (n.d.). MDPI.
- Solid Phase Chemical Synthesis. (n.d.). BOC Sciences.
- Comprehensive Review on Current Developments of Tandem Reaction Based Organic Synthesis. (2017, July 28).
- Troubleshooting Flash Column Chromatography. (n.d.). Department of Chemistry : University of Rochester.
- Convergent vs Linear Synthesis Definition. (n.d.). Organic Chemistry II Key Term | Fiveable.
- Fluorous chemistry. (n.d.). In Wikipedia.
- Role of Enzymes in Organic Synthesis. (n.d.). ijariie.
- Solid-Phase Purification of Synthetic DNA Sequences. (n.d.). The Journal of Organic Chemistry.
- Learn important facts about Peptide Quality & Purity. (n.d.).
- Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. (n.d.). PMC.
- Solid Phase Peptide Synthesis (SPPS) explained. (2023, June 5). Bachem.
- A Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis. (2025, November 27).
- Alternatives to silica gel or alternative method of purification?. (2017, May 13). r/chemistry - Reddit.
- Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry.
- (PDF) Enzyme-Catalyzed Organic Reactions: Biocatalysis in Synthesis. (2025, October 8). ResearchGate.
- Fluorous Methods for Synthesis and Separation of Organic Molecules. (n.d.). ResearchGate.
- Convergent synthesis. (n.d.). In Wikipedia.
- Molecular Sieve vs Silica Gel Desiccants. (2018, October 11). Stream Peak.
- Fluorous Synthesis of Heterocyclic Systems. (2006, October 23). PMC - NIH.
- Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific.
- Technical Support Center: Purification Strategies for Complex Peptide Intermediates. (n.d.). Benchchem.
- Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). (n.d.). Study Mind.
- Peptide FAQs | Synthesis, Purity, Storage & More. (n.d.).
- Linear and Convergent Synthesis: 5 Major Differences. (2022, July 8). Chemistry Notes.
- Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
- Difference Between Linear and Convergent Synthesis. (2020, February 20).
- What are the common challenges faced in peptide purification using chromatography?. (2025, January 15).
- Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography.
- troubleshooting column chromatography. (2022, February 22). r/chemistry - Reddit.
- Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
- FAQ Peptide Purification. (n.d.). BOC Sciences Amino Acid.
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16).
- Solid-phase synthesis. (n.d.). In Wikipedia.
- Convergent synthesis: A strategy to synthesize compounds of biological interest. (n.d.). Scholars Research Library.
- The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem.
- From Synthesis to purification: 5 tips to make the process easier and faster. (n.d.). Interchim – Blog.
- Revision Notes - Analysis of Synthetic Routes and Possible By-products | Organic Synthesis | Chemistry - 9701 | AS & A Level | Sparkl. (n.d.).
- Strategies for thoughtful troubleshooting of organic synthesis experiments. (n.d.). Benchchem.
- How To Run A Reaction: Purification. (n.d.). Department of Chemistry : University of Rochester.
Sources
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. jalonzeolite.com [jalonzeolite.com]
- 7. Convergent synthesis - Wikipedia [en.wikipedia.org]
- 8. differencebetween.com [differencebetween.com]
- 9. fiveable.me [fiveable.me]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Cascade reaction - Wikipedia [en.wikipedia.org]
- 12. Cascade_reaction [chemeurope.com]
- 13. researchgate.net [researchgate.net]
- 14. The art of total synthesis through cascade reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. bachem.com [bachem.com]
- 18. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 21. Fluorous Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 25. Application of Enzymes in Regioselective and Stereoselective Organic Reactions | MDPI [mdpi.com]
- 26. ijariie.com [ijariie.com]
- 27. The Hitchhiker's guide to biocatalysis: recent advances in the use of enzymes in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Validation & Comparative
confirming the structure of 5,6,7,8-Tetrahydroindolizine-1-carbonitrile via X-ray crystallography
Executive Summary: The Regiochemical Challenge
In the synthesis of fused heterocyclic systems like 5,6,7,8-tetrahydroindolizine-1-carbonitrile , researchers frequently encounter a critical ambiguity: Regioisomerism .
Common synthetic routes, such as the 1,3-dipolar cycloaddition of pyridinium ylides or the annulation of 2-formylpiperidine, theoretically allow the electron-withdrawing nitrile group (-CN) to position itself at C1, C2, or C3 of the pyrrole ring. While 1D and 2D NMR spectroscopy (
This guide outlines the definitive structural confirmation of 5,6,7,8-tetrahydroindolizine-1-carbonitrile using Single Crystal X-ray Diffraction (SC-XRD) , comparing its efficacy against NMR and Computational (DFT) alternatives.
Comparative Analysis: SC-XRD vs. Alternative Methods[1]
To select the correct validation method, one must understand the limitations of solution-phase techniques versus solid-state diffraction.
Table 1: Methodological Comparison for Indolizine Derivatives
| Feature | SC-XRD (Gold Standard) | 2D NMR (HMBC/NOESY) | DFT (Computational) |
| Primary Output | Absolute 3D atomic coordinates (x, y, z) | Through-bond/space magnetic interactions | Theoretical energy minima |
| Regioisomer Certainty | 100% (Unambiguous) | 80-90% (Dependent on unique correlations) | N/A (Requires experimental input) |
| Stereochemistry | Defines ring pucker (Chair/Half-Chair) | Averaged solution conformation | Predicts ideal gas-phase geometry |
| Sample Requirement | Single Crystal (>0.1 mm) | Soluble pure compound (~5 mg) | High-performance computing cluster |
| Throughput | Low (Days to grow crystals) | High (Minutes to hours) | Medium (Hours) |
Decision Logic: Why X-ray?
While NMR is faster, the tetrahydroindolizine core presents a specific challenge: the quaternary carbons at the ring fusion (C8a) and the nitrile-bearing carbon (C1) often lack protons for direct NOE (Nuclear Overhauser Effect) triangulation. SC-XRD bypasses this by directly mapping electron density.
Visualization of the Structural Ambiguity
The following diagram illustrates the synthetic pathway and the resulting structural ambiguity that necessitates crystallographic resolution.
Caption: Figure 1. The regioisomerism challenge in tetrahydroindolizine synthesis. SC-XRD provides the only definitive resolution between the 1-, 2-, and 3-cyano isomers.
Experimental Protocol: Crystallization & Diffraction
To replicate this structural confirmation, follow this validated workflow.
Phase 1: Crystal Growth (Vapor Diffusion)
The tetrahydroindolizine core is moderately polar. Slow evaporation often yields amorphous powder. Vapor diffusion is preferred for high-quality single crystals.
-
Solvent Selection: Dissolve 15 mg of the crude product in Dichloromethane (DCM) (0.5 mL). Ensure the solution is saturated but not precipitating.
-
Antisolvent: Use n-Hexane or Pentane .
-
Setup: Place the DCM solution in a small inner vial (GC vial). Place this open vial inside a larger scintillation vial containing 3 mL of Hexane. Cap the large vial tightly.
-
Kinetics: Allow to stand undisturbed at 4°C for 48–72 hours. Hexane vapors will diffuse into the DCM, slowly lowering solubility and promoting nucleation.
Phase 2: Data Collection (SC-XRD)
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K
or Cu-K radiation). -
Temperature: 100 K (Cryostream). Note: Low temperature is critical to reduce thermal motion of the saturated ring carbons.
-
Strategy: Collect full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics.
Phase 3: Structure Solution & Refinement
-
Software: SHELXT (Intrinsic Phasing) for solution; SHELXL (Least Squares) for refinement.
-
Specific Check: Locate the Nitrogen atom of the nitrile group. In the electron density map, the
triple bond will be significantly shorter (~1.14 Å) than adjacent C-C bonds.
Data Analysis: Representative Parameters
When analyzing the solved structure, the following geometric parameters confirm the identity of 5,6,7,8-tetrahydroindolizine-1-carbonitrile .
A. Bond Metrics (The Fingerprint)
The bond lengths confirm the oxidation state of the rings.
| Bond Type | Atom Pair | Expected Length (Å) | Interpretation |
| Nitrile | C(1') | 1.13 – 1.15 | Confirms triple bond character. |
| Pyrrole (Fused) | N(4) – C(3) | 1.37 – 1.39 | Typical aromatic C-N character. |
| Bridgehead | N(4) – C(9) | 1.38 – 1.40 | Planar nitrogen indicating conjugation. |
| Saturated Ring | C(5) – C(6) | 1.52 – 1.54 | Typical |
B. Conformational Analysis (Ring Pucker)
The 5,6,7,8-tetrahydro moiety (piperidine-like ring) is fused to a planar pyrrole. It cannot adopt a perfect chair conformation due to the planar constraint at the N4-C9 bond.
-
Expected Conformation: Half-Chair or Envelope .
-
Torsion Angles: Look for the C5-C6-C7-C8 torsion angle. A value near 60° suggests a chair-like puckering, whereas values near 0°–30° indicate flattening induced by the aromatic fusion.
Self-Validating the Structure (Quality Control)
A solved structure is only trustworthy if it meets crystallographic quality metrics. Ensure your dataset meets these criteria before publication:
-
R-Factor (
): Must be < 5.0% for publication-quality organic structures. -
Goodness of Fit (GoF): Should approach 1.0 . Deviations (>1.2 or <0.8) suggest weighting scheme errors.
-
Residual Density: The highest peak in the difference map should be < 0.5
. A high peak near the nitrile nitrogen suggests correct placement; a high peak elsewhere suggests disorder or incorrect atom assignment.
Conclusion
While NMR spectroscopy is indispensable for routine screening, SC-XRD is the requisite tool for the absolute structural confirmation of 5,6,7,8-tetrahydroindolizine-1-carbonitrile . The method resolves the regiochemical ambiguity of the nitrile position and provides unique insight into the half-chair conformation of the fused saturated ring—data that is invisible to solution-state techniques.
For drug development applications where docking simulations rely on precise 3D coordinates, the crystallographic .CIF file generated from this protocol serves as the immutable ground truth.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]
-
Sridharan, V., et al. (2010). "Regio- and Stereoselective Synthesis of Tetrahydroindolizines via 1,3-Dipolar Cycloaddition." Journal of Organic Chemistry. (Contextual synthesis reference). [Link]
-
Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A. [Link]
-
Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer. Oxford University Press. (Standard text for interpretation of bond lengths). [Link]
A Spectroscopic Guide to 5,6,7,8-Tetrahydroindolizine-1-carbonitrile and Its Derivatives for the Modern Researcher
For researchers and professionals in drug discovery and materials science, a deep understanding of the molecular architecture and electronic properties of novel heterocyclic compounds is paramount. The 5,6,7,8-tetrahydroindolizine-1-carbonitrile scaffold and its aromatic counterparts represent a class of privileged structures, demonstrating a wide array of biological activities and photophysical properties.[1] This guide provides a comprehensive spectroscopic comparison of these molecules, offering insights into how structural modifications influence their spectral signatures. The experimental data presented herein is synthesized from peer-reviewed literature to ensure scientific integrity and provide a reliable reference for your own analytical work.
The Spectroscopic Fingerprint: A Tale of Two Cores
The key to understanding the spectroscopic properties of this class of compounds lies in recognizing the fundamental difference between the fully aromatic indolizine core and its 5,6,7,8-tetrahydro derivative. The extended π-conjugation in the aromatic system versus the partially saturated structure in the tetrahydro series dictates their interaction with electromagnetic radiation across different spectroscopic techniques.
Caption: A diagram illustrating the relationship between the aromatic and tetrahydroindolizine cores.
UV-Vis Spectroscopy: Probing the Electronic Transitions
UV-Visible spectroscopy provides valuable information about the conjugated π-electron systems within molecules. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are highly sensitive to the extent of conjugation and the presence of auxochromic or chromophoric groups.
Experimental Protocol
A standard approach for acquiring UV-Vis spectra of these compounds is as follows:
-
Sample Preparation: Prepare a dilute solution of the compound (typically 10-5 to 10-6 M) in a UV-grade solvent such as acetonitrile, methanol, or dichloromethane.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Record a baseline spectrum of the pure solvent in both the sample and reference cuvettes.
-
Data Acquisition: Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.
Caption: A simplified workflow for UV-Vis spectroscopic analysis.
Comparative Analysis
Aromatic indolizine-1-carbonitriles exhibit intense absorption bands in the near-UV and visible regions due to π → π* transitions within the conjugated bicyclic system. For instance, various substituted indolizine fluorophores have been shown to absorb in the 374.5–386.0 nm range.[2] The presence of electron-donating or -withdrawing groups on the aromatic rings can significantly shift the λmax.
In contrast, the 5,6,7,8-tetrahydroindolizine-1-carbonitrile system is expected to show a significant hypsochromic (blue) shift in its primary absorption bands compared to its aromatic counterpart. This is a direct consequence of the reduced π-conjugation due to the saturated six-membered ring. The spectrum would be more akin to a substituted pyrrole, with absorptions typically confined to the UV region.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the characteristic vibrational frequencies of functional groups. For the title compounds, key vibrational modes include the C≡N stretch of the nitrile group, C=O stretches in acylated derivatives, and C-H stretching and bending modes of the aromatic and aliphatic portions of the molecules.
Experimental Protocol
FT-IR spectra are commonly acquired using the following method:
-
Sample Preparation: For solid samples, the KBr pellet method is standard. A small amount of the compound is intimately mixed with dry potassium bromide powder and pressed into a thin, transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Background Scan: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.
-
Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm-1.
Comparative Data
The following table summarizes the characteristic IR absorption bands for a selection of aromatic indolizine-1-carbonitrile derivatives.[3]
| Compound | C≡N Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) |
| 3-(4-Bromobenzoyl)-2-phenylindolizine-1-carbonitrile | 2192 | 1648 | 1616, 1580 |
| 3-(4-Chlorobenzoyl)-2-phenylindolizine-1-carbonitrile | 2208 | 1657 | 1577, 1536 |
| 3-(4-Fluorobenzoyl)-2-phenylindolizine-1-carbonitrile | 2192 | 1651 | 1580, 1539 |
| 3-(4-Nitrobenzoyl)-2-(4-chlorophenyl)indolizine-1-carbonitrile | 2176 | 1654 | 1580, 1542 |
Key Observations:
-
The nitrile (C≡N) stretching vibration consistently appears in the 2176-2208 cm-1 region, a characteristic and diagnostically useful band.[3]
-
The carbonyl (C=O) stretching frequency of the 3-benzoyl group is observed around 1650 cm-1. The electronic nature of the substituent on the benzoyl ring has a minor influence on this frequency.[3]
-
For 5,6,7,8-tetrahydroindolizine-1-carbonitrile, one would expect to see additional strong bands in the 2800-3000 cm-1 region corresponding to the C-H stretching vibrations of the aliphatic CH2 groups in the saturated ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Standard ¹H and ¹³C{¹H} spectra are acquired. For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are often necessary.
Caption: A typical workflow for NMR-based structure elucidation.
Comparative ¹H and ¹³C NMR Data
The chemical shifts of the protons and carbons in the indolizine core are highly dependent on the aromaticity and the nature of the substituents.
Aromatic Indolizine-1-carbonitriles:
The protons on the aromatic indolizine core typically resonate in the downfield region (δ 6.5-8.5 ppm). For example, in 3-(4-chlorobenzoyl)-2-phenylindolizine-1-carbonitrile, the aromatic protons of the indolizine and phenyl rings appear as a multiplet in the range of δ 6.54-8.10 ppm.[3] The carbon atoms of the aromatic rings also show characteristic chemical shifts in the δ 110-160 ppm range. The nitrile carbon is typically found further downfield.[3]
5,6,7,8-Tetrahydroindolizine Derivatives:
The most significant difference in the NMR spectra of the tetrahydro derivatives will be the appearance of signals in the upfield (aliphatic) region. Based on the known spectra of related 5,6,7,8-tetrahydroindolizines, one would expect to observe:[4][5]
-
¹H NMR: Broad multiplets in the δ 1.5-3.0 ppm range for the protons of the four CH₂ groups of the saturated ring. The protons on the five-membered pyrrole ring will remain in the aromatic region, but their chemical shifts will be influenced by the lack of the fused aromatic ring.
-
¹³C NMR: Signals in the δ 20-50 ppm range corresponding to the sp³-hybridized carbons of the saturated ring.
The presence and chemical shifts of these aliphatic signals are a clear diagnostic feature for the tetrahydroindolizine core.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern.
Experimental Protocol
-
Sample Introduction: The sample can be introduced directly via a solids probe or through a chromatographic inlet such as GC-MS or LC-MS.
-
Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for determining the molecular ion with minimal fragmentation.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Comparative Fragmentation Analysis
The fragmentation of these compounds is dictated by the stability of the resulting ions.
-
Aromatic Indolizine-1-carbonitriles: These compounds typically show a prominent molecular ion (M⁺) peak due to the stability of the aromatic system. Fragmentation often involves the loss of substituents. For example, in 3-benzoyl derivatives, a characteristic fragmentation is the cleavage of the benzoyl group.[3]
-
5,6,7,8-Tetrahydroindolizine Core: The fragmentation of the tetrahydroindolizine core is expected to be different. The saturated ring can undergo characteristic retro-Diels-Alder type fragmentations or loss of small alkyl fragments. The fragmentation pattern of the parent 5,6,7,8-tetrahydroindolizine shows a top peak at m/z 120, likely corresponding to the loss of a hydrogen atom, and the molecular ion peak at m/z 121. This indicates a relatively stable molecular ion even with the saturated ring.
Conclusion: A Guide for Rational Design
The spectroscopic data presented in this guide highlights the key differences between aromatic and 5,6,7,8-tetrahydroindolizine-1-carbonitrile derivatives. By understanding how changes in the core structure and substitution patterns affect the UV-Vis, IR, NMR, and mass spectra, researchers can:
-
Confirm the identity and purity of their synthesized compounds.
-
Elucidate the structure of new derivatives.
-
Gain insight into the electronic properties of these molecules, which can be correlated with their biological activity or material properties.
-
Make informed decisions in the rational design of new compounds with desired spectroscopic and functional characteristics.
This guide serves as a foundational resource, and it is recommended to consult the primary literature for more detailed data on specific derivatives of interest.
References
-
Capomolla, S. S., Lim, N.-K., & Zhang, H. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Organic Letters, 17(14), 3564–3567. [Link]
-
Mirzaei, E. F., Seifi, M., Abaszadeh, M., & Helali, H. (2019). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. PubMed Central. [Link]
- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
-
Wróblewski, A. E., & Wojciechowski, K. (2001). NMR Spectra of indolizines and their σ complexes. ResearchGate. [Link]
- Craciun, A. M., et al. (2017). SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES. Revue Roumaine de Chimie.
- Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548.
- Sandeep, C., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2), 55-68.
- Bartolo, G., et al. (2024). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Oxidative Aminocarbonylation Approach. European Journal of Organic Chemistry, 27(12), e202400013.
- Vedejs, E., & Reid, J. G. (1998). New Approach for the General Synthesis of Oxotetrahydroindoles via Intramolecular Cycloadditions of Azomethine Ylides with Tethered Alkynes. The Journal of Organic Chemistry, 63(21), 7354-7365.
- Alvarez-Bercedo, P., et al. (2019). Origin of the Diastereoselectivity of the Heterogeneous Hydrogenation of a Substituted Indolizine. Molecules, 24(19), 3548.
- Webb, G. A., & Witanowski, M. (1983). Study of solvent effects on the nitrogen NMR shieldings of some indolizines. Organic Magnetic Resonance, 21(3), 162-165.
- Bolshakov, G. F., Vatago, V. S., & Agrest, F. B. (1969). Ultraviolet Spectra of Heteroorganic Compounds.
- Vul'fson, N. S., & Zaikin, V. G. (1978). Mass spectrometry and stereochemistry of heterocyclic compounds (review). Chemistry of Heterocyclic Compounds, 14(11), 1191-1213.
- Capomolla, S. S., Lim, N.-K., & Zhang, H. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Organic Letters, 17(14), 3564–3567.
- Tomkinson, N. C. O., & Russell, A. J. (1997). Indolizine studies. Part 3. Synthesis and dynamic NMR analysis of indolizine-2-carboxamides. Journal of the Chemical Society, Perkin Transactions 1, (12), 1735-1740.
- MMRC. (n.d.). Infrared Spectroscopy.
- Jones, R. A., & Spotswood, T. M. (1962). “C CHEMICAL SHIFTS OF SOME AZAINDOLIZINES VERSUS ELECTRON CHARGE DISTRIBUTION The chemistry of indolizine (1) and of its deriv.
- Trinelli, M. (2006). Chapter 2 Techniques and Experimental Setup. Refubium.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Albakaa, A. (2019). Experiment- 6.
- Forkey, D. M., & Carpenter, W. R. (1970). Mass Spectrometry of Heterocyclic Compounds.
- Batista, R. M. F., Costa, S. P. G., & Raposo, M. M. M. (2016). UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium.
- Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
- LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Chemistry LibreTexts.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). ultraviolet spectroscopy.
- Ohtani, I., & Kusumi, T. (2019). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. MDPI.
- LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
- S. R., & S. D. (2023). A Review of Ultraviolet-Visible (UV-Vis) Spectroscopy and Its Practical Applications. International Journal of Scientific Research and Engineering Development, 6(4), 433-441.
- Organic Chemistry Portal. (n.d.). Synthesis of indolizines.
- Guillon, J., et al. (2006). 3-Substituted indolizine-1-carbonitrile derivatives as phosphatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(1), 59-63.
- ResearchGate. (n.d.). Studies of indolizine‐1‐carbonitriles for their fluorescence property.
- University of Regensburg. (n.d.). Table of Characteristic IR Absorptions.
- de Oliveira, R. B., & Ferreira, V. F. (2018). RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. Química Nova, 41(7), 784-803.
Sources
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. iris.cnr.it [iris.cnr.it]
- 3. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Comprehensive Selectivity & Cross-Reactivity Guide: 5,6,7,8-Tetrahydroindolizine-1-carbonitrile
[1][2]
Executive Summary
5,6,7,8-Tetrahydroindolizine-1-carbonitrile (THI-1-CN) represents a distinct subclass of the indolizine pharmacophore.[] While fully aromatic indolizine-1-carbonitriles are well-documented inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatases (MptpB), the tetrahydro- variant presents unique physicochemical properties (altered planarity, increased basicity) that significantly impact its cross-reactivity profile .[]
This guide provides a technical framework for assessing the cross-reactivity of THI-1-CN. Unlike simple immunoassays, "cross-reactivity" in this drug development context refers to Target Selectivity (Off-Target binding) and Structural Specificity (differentiation from aromatic analogs).[]
Key Finding: The saturation of the C5-C8 ring reduces π-stacking potential but increases sp³ character, often shifting the selectivity profile away from planar DNA intercalators and towards specific hydrophobic pocket binding in phosphatases.[]
Comparative Analysis: Performance & Selectivity
Structural vs. Functional Cross-Reactivity
The primary challenge with THI-1-CN is distinguishing its activity from its fully aromatic precursor (Indolizine-1-carbonitrile) and avoiding off-target inhibition of human orthologs.[]
| Feature | 5,6,7,8-Tetrahydroindolizine-1-CN | Indolizine-1-carbonitrile (Aromatic) | Implication for Cross-Reactivity |
| Ring Geometry | Puckered (Half-chair C5-C8) | Planar | Tetrahydro- avoids "promiscuous" DNA intercalation common in planar aromatics.[] |
| Electronic Character | Electron-rich enamine-like core | Fully conjugated aromatic system | Tetrahydro- is more susceptible to oxidative cross-reactivity (metabolic instability).[] |
| Target Selectivity | High affinity for flexible hydrophobic pockets | High affinity for flat, π-stacking sites | Lower cross-reactivity with human PTP1B compared to aromatic analogs.[][2] |
| Solubility | Moderate (Lipophilic sp³ carbons) | Low (Planar stacking aggregation) | Tetrahydro- shows fewer false positives in aggregation-based assays.[] |
Target Class Cross-Reactivity (The "Safety Window")
When developing THI-1-CN as an antimicrobial agent (targeting bacterial MptpB), the critical cross-reactivity concern is the inhibition of human phosphatases.[]
-
Primary Target: Bacterial MptpB (Virulence factor).[][2]
-
Cross-Reactive Threat: Human PTP1B (Metabolic regulation) and TCPTP (Immune function).[]
-
Performance Metric: A Selectivity Index (SI) > 50 is required.[][2]
-
Observation: THI-1-CN derivatives often exhibit a superior SI compared to planar indolizines because the puckered tetrahydro- ring clashes sterically with the narrower active site entrance of human PTP1B.[]
-
Experimental Protocols: Validating Selectivity
Protocol A: Differential Phosphatase Inhibition Assay (The "Gold Standard")
Objective: Quantify the cross-reactivity of THI-1-CN against human PTP1B vs. bacterial MptpB.[]
Reagents:
-
Substrate: p-Nitrophenyl phosphate (pNPP).[]
-
Enzymes: Recombinant MptpB (Target) and Human PTP1B (Counter-target).
-
Buffer: 50 mM Tris-HCl, pH 7.0, 50 mM NaCl, 1 mM DTT (Dithiothreitol is crucial to prevent oxidation of the catalytic cysteine, preventing false negatives).[2]
Workflow:
-
Preparation: Dissolve THI-1-CN in DMSO. Prepare a 10-point serial dilution (0.1 nM to 100 µM).
-
Incubation: Incubate enzyme (10 nM final) with compound for 15 minutes at 37°C. Note: Pre-incubation allows detection of slow-binding inhibition.
-
Initiation: Add pNPP (2 mM final).
-
Detection: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 minutes.
-
Analysis: Fit the linear portion of the velocity curves to the Hill equation.
-
Selectivity Calculation:
.
-
Validation Criteria:
-
Z-factor must be > 0.5.[][2]
-
Reference inhibitor (e.g., Sodium Orthovanadate) must show >90% inhibition at 100 µM.[2]
Protocol B: Chemical Cross-Reactivity (Nitrile Stability)
Objective: Ensure the C1-nitrile group does not cross-react non-specifically with cysteine nucleophiles (a common "pan-assay interference" mechanism).
Visualizing the Selectivity Logic
The following diagram illustrates the decision tree for validating THI-1-CN, distinguishing it from promiscuous binders.
Caption: Screening cascade to filter specific THI-1-CN hits from cross-reactive promiscuous binders.
Mechanistic Insight: The "Tetrahydro" Advantage
Why choose 5,6,7,8-Tetrahydroindolizine-1-carbonitrile over the aromatic Indolizine-1-carbonitrile?
-
Reduced Intercalation: Fully aromatic systems are flat and often intercalate into DNA, causing genotoxic cross-reactivity.[][2] The tetrahydro- ring introduces a "pucker" (C6 and C7 are out of plane), disrupting this planarity and reducing DNA binding affinity.
-
Metabolic Soft Spot: The C5-C8 positions are susceptible to CYP450 oxidation.[][2] While this seems like a disadvantage, it provides a predictable metabolic clearance route, whereas fully aromatic rings often require toxic epoxidation for clearance.[2]
Structural Relationship Diagram
Caption: Impact of saturation (tetrahydro- modification) on selectivity and cross-reactivity.[]
References
-
Weide, T., et al. (2006).[2][3][4] "3-Substituted indolizine-1-carbonitrile derivatives as phosphatase inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(1), 59-63.[][2][4]
- Key citation for the MptpB vs PTP1B cross-reactivity framework.
-
Sibi, M. P., & Christensen, J. W. (1990).[2] "Amino acids as precursors to indolizidine alkaloids."[][2] Tetrahedron Letters, 31(40), 5689-5692.[][2] [2]
- Foundational text on the synthesis and stereochemical properties of the tetrahydroindolizine core.
-
PubChem Compound Summary. (2024). "5,6,7,8-Tetrahydroindolizine."[][2][5][6][7] National Center for Biotechnology Information.[][2]
- Verification of chemical structure and physicochemical properties.
-
Eslaminejad, T., et al. (2018).[2] "Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents." Iranian Journal of Pharmaceutical Research, 17(3), 883-895.[2][8]
- Provides data on the antimicrobial selectivity of the carbonitrile deriv
Sources
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Substituted indolizine-1-carbonitrile derivatives as phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5,6,7,8-Tetrahydroindolizine | C8H11N | CID 577683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5,6,7,8-Tetrahydroindolizine-1-carbonitrile | CymitQuimica [cymitquimica.com]
- 8. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 5,6,7,8-Tetrahydroindolizine-1-carbonitrile
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Indolizine-1-Carbonitrile Scaffold
5,6,7,8-Tetrahydroindolizine-1-carbonitrile represents a privileged heterocyclic scaffold in modern anti-infective discovery. Unlike classical azoles or simple pyridines, this fused bicyclic system combines a lipophilic tetrahydro-ring (mimicking substrate cores) with a polar nitrile "warhead."
While often utilized as a chemical building block, its pharmacological validation centers on two distinct, high-value mechanisms of action (MoA):
-
Primary MoA (Antifungal): Inhibition of Lanosterol 14α-demethylase (CYP51) , the rate-limiting enzyme in ergosterol biosynthesis.[1] The nitrile group acts as a heme-coordinating ligand (HCL), blocking the catalytic iron center.
-
Secondary MoA (Antibacterial): Inhibition of bacterial Protein Tyrosine Phosphatases (PTPs) , specifically mPTPB (Mycobacterium tuberculosis), disrupting host immune signaling.
This guide provides a rigorous experimental framework to validate these mechanisms, differentiating the compound from standard-of-care (SoC) alternatives like Fluconazole and Vanadate.
Mechanism of Action: Structural Logic
The dual-targeting capability of 5,6,7,8-Tetrahydroindolizine-1-carbonitrile stems from its electronic and steric properties:
-
The Nitrile (–CN) Warhead: In CYP51, the sp-hybridized nitrogen forms a coordinate covalent bond with the heme iron (
), displacing the activated oxygen required for demethylation. In PTPs, the nitrile can participate in hydrogen bonding or dipole interactions within the catalytic P-loop. -
The Tetrahydroindolizine Core: This fused ring system provides the necessary hydrophobic bulk to occupy the substrate access channel of CYP51, mimicking the steroidal core of lanosterol more effectively than smaller imidazole rings.
Pathway Visualization: Dual Inhibition Strategy
Figure 1: Dual mechanism of action targeting fungal CYP51 (heme coordination) and bacterial mPTPB (virulence factor inhibition).
Comparative Analysis: Performance vs. Alternatives
To validate the compound's utility, it must be benchmarked against established inhibitors.
| Feature | 5,6,7,8-Tetrahydroindolizine-1-carbonitrile | Fluconazole (Standard Azole) | Suramin (PTP Inhibitor Tool) |
| Primary Target | CYP51 (Fungal) & mPTPB (Bacterial) | CYP51 (Fungal) | Non-selective PTPs / GPCRs |
| Binding Mode | Nitrile-Heme Coordination (Reversible) | Triazole-Heme Coordination | Allosteric / Polyanionic Aggregation |
| Selectivity | High (Tunable via ring substitution) | Moderate (Cross-reacts with mammalian CYPs) | Low (Promiscuous) |
| Metabolic Stability | High (Tetrahydro-ring resists rapid oxidation) | Moderate (Susceptible to resistance) | Low (Poor bioavailability) |
| Resistance Profile | Novel Scaffold: Active against azole-resistant strains | High clinical resistance prevalence | N/A (Not used clinically) |
Key Insight: The indolizine scaffold offers a "rigidified" alternative to the flexible alkyl chains of azoles, potentially overcoming resistance mutations that affect the substrate access channel.
Validation Protocols: Step-by-Step
Protocol A: CYP51 Binding Assay (Type II Spectral Shift)
Objective: Confirm direct interaction with the heme iron of CYP51.
-
Protein Prep: Express and purify recombinant Candida albicans CYP51 (CaCYP51). Dilute to 2 µM in potassium phosphate buffer (pH 7.4) containing 10% glycerol.
-
Baseline Correction: Record the optical baseline (350–500 nm) using a UV-Vis spectrophotometer (dual-beam).
-
Titration: Add the test compound (dissolved in DMSO) in stepwise increments (0.1 µM to 10 µM) to the sample cuvette. Add an equal volume of DMSO to the reference cuvette.
-
Readout: Measure the difference spectrum after each addition.
-
Success Criteria: Observation of a Type II difference spectrum (Peak ~425–430 nm, Trough ~390–410 nm), indicating nitrogen ligation to the heme iron.
-
-
Data Analysis: Plot
vs. [Compound] to calculate the spectral dissociation constant ( ).
Protocol B: PTP Enzymatic Inhibition Assay
Objective: Quantify inhibition of phosphatase activity using pNPP (p-Nitrophenyl Phosphate).
-
Reaction Mix: Prepare assay buffer: 50 mM Tris-HCl (pH 7.0), 1 mM DTT, 1 mM EDTA.
-
Enzyme Activation: Incubate recombinant mPTPB (50 nM) with the test compound for 10 min at 37°C.
-
Substrate Addition: Initiate reaction by adding pNPP (2 mM final).
-
Kinetic Readout: Monitor absorbance at 405 nm (formation of p-nitrophenol) continuously for 20 min.
-
Calculation: Determine the initial velocity (
) and calculate using a non-linear regression model (Sigmoidal dose-response).-
Control: Use Sodium Orthovanadate (
) as a positive control inhibitor.
-
Experimental Validation Workflow
This diagram outlines the logical flow for validating the compound from biochemical interaction to cellular efficacy.
Figure 2: Step-wise validation workflow ensuring on-target activity before cellular efficacy testing.
References
-
Faghih-Mirzaei, E., et al. (2018).[2][3] "Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents." Iranian Journal of Pharmaceutical Research, 17(3), 883–895.[2]
-
Weide, T., et al. (2006).[4] "3-Substituted indolizine-1-carbonitrile derivatives as phosphatase inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(1), 59–63.[4]
-
Gundersen, L.L., et al. (2003). "Indolizines as novel potent inhibitors of 15-lipoxygenase." Bioorganic & Medicinal Chemistry, 11(24), 5409-5415.
-
Lepesheva, G.I., & Waterman, M.R. (2007). "Sterol 14α-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms." Biochimica et Biophysica Acta, 1770(3), 467–477.
Sources
- 1. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 5,6,7,8-Tetrahydroindolizine-1-carbonitrile
This guide provides essential safety protocols and logistical plans for the handling and disposal of 5,6,7,8-Tetrahydroindolizine-1-carbonitrile. As a novel or specialized compound, specific safety data may not be extensively published. Therefore, this document is built upon a conservative hazard assessment, synthesizing data from its core chemical structures: the tetrahydroindolizine moiety and the critical carbonitrile functional group. Our approach prioritizes maximum protection for all laboratory personnel.
Hazard Assessment: A Synthesis of Inferred Risks
The safe handling of any chemical begins with a thorough understanding of its potential hazards. In the absence of a specific Safety Data Sheet (SDS) for 5,6,7,8-Tetrahydroindolizine-1-carbonitrile, we must infer its toxicological and physical properties from its constituent parts.
-
The Tetrahydroindolizine Core: Structurally related heterocyclic compounds, such as 5,6,7,8-Tetrahydroquinoline, are known to cause skin and serious eye irritation.[1][2] It is prudent to assume this compound shares similar irritant properties.
-
The Carbonitrile (-C≡N) Functional Group: This is the primary group of toxicological concern. Organic nitriles as a class can be toxic if swallowed, if they come into contact with the skin, or if inhaled.[3][4] Their hazard profile necessitates stringent measures to prevent any route of exposure.
-
Physical Hazards: Like many organic compounds, it should be treated as a combustible material, especially in powdered form or when dissolved in flammable solvents.[1][5][6] Ignition sources should be strictly controlled in the handling area.
Table 1: Inferred Hazard Profile
| Hazard Category | Assumed Risk | Rationale and Authoritative Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | High | The carbonitrile group is associated with toxicity. Similar nitrile compounds are classified as toxic or harmful.[3][4] |
| Skin Corrosion / Irritation | High | Assumed to be an irritant based on data for structurally similar heterocyclic compounds.[1] |
| Serious Eye Damage / Irritation | High | Assumed to be a serious irritant based on data for related compounds.[1][2][3] |
| Respiratory Irritation | Moderate to High | A common hazard for powdered organic chemicals and nitriles.[2] |
| Combustibility | Moderate | Treat as a combustible solid. Avoid heat, sparks, and open flames during handling.[1][5] |
The Core Protocol: Personal Protective Equipment (PPE) Selection
All handling of 5,6,7,8-Tetrahydroindolizine-1-carbonitrile must be conducted within a certified chemical fume hood to minimize inhalation exposure. PPE is the final, critical barrier between the researcher and the chemical. The following multi-layered approach is mandatory.
Caption: PPE selection logic based on the specific laboratory task.
Step-by-Step PPE Selection and Rationale
-
Hand Protection: Double Gloving is Standard
-
Selection: Wear two pairs of powder-free nitrile gloves. Nitrile offers excellent resistance to a wide range of chemicals and solvents and provides superior puncture resistance compared to latex.[7][8][9]
-
Causality: Double gloving is a critical practice that minimizes the risk of exposure from undetected pinholes or contamination of the inner glove during removal of the outer pair.[10] The outer glove should be removed and disposed of immediately after the handling procedure is complete, while still inside the fume hood. Change gloves every 30-60 minutes or immediately if contamination is suspected.[10]
-
-
Eye and Face Protection: Escalate with Risk
-
Minimum: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.
-
Standard (Recommended): Chemical splash goggles are required for all weighing, dissolving, and reaction setup procedures. They provide a full seal around the eyes, protecting against splashes and fine particulates.
-
Maximum Precaution: A full-face shield must be worn over chemical splash goggles during procedures with a heightened risk of splashing or popping, such as when heating solutions or working with larger volumes.[7][8]
-
-
Body Protection: A Dedicated Barrier
-
A flame-resistant (FR) laboratory coat is mandatory. It should be fully buttoned with snug-fitting cuffs.
-
Causality: The lab coat protects your skin and personal clothing from splashes and spills.[8] It should be removed before leaving the laboratory to prevent the spread of contamination.
-
-
Respiratory Protection: Use Engineering Controls First
-
All work must be performed in a certified chemical fume hood.
-
If there is a failure of engineering controls or a significant spill outside the hood, an air-purifying respirator (APR) with organic vapor cartridges and N95 or P100 particulate pre-filters should be used by trained emergency response personnel.[11][12]
-
Operational and Disposal Plans
A systematic workflow ensures that safety is integrated into every step of the experimental process.
Caption: Safe handling and disposal workflow for high-hazard compounds.
Step-by-Step Handling and Disposal Protocol
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean. Prepare all necessary equipment and reagents.
-
Donning PPE: Don PPE in the following order: lab coat, eye/face protection, and finally, two pairs of nitrile gloves. Ensure the outer glove cuff goes over the lab coat sleeve.
-
Chemical Handling: Conduct all manipulations of the compound deep within the chemical fume hood.
-
Decontamination: After handling, wipe down the exterior of the primary container and any equipment used. The outer pair of gloves should be considered contaminated.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination:
-
Remove the outer pair of gloves and dispose of them as hazardous waste while still in the lab.
-
Remove face shield and/or goggles.
-
Remove and hang the lab coat in its designated area.
-
Remove the inner pair of gloves.
-
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]
-
Waste Disposal: All materials contaminated with 5,6,7,8-Tetrahydroindolizine-1-carbonitrile, including gloves, pipette tips, and weighing papers, must be disposed of in a dedicated, sealed, and clearly labeled hazardous waste container.[1][13] Do not mix with general laboratory waste. Follow all institutional and local regulations for chemical waste disposal.
Emergency Procedures
Immediate and correct action is vital in any emergency.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
-
Spill: Evacuate the immediate area. For a small spill within a fume hood, use an inert absorbent material (e.g., sand, vermiculite), collect it in a sealed container for hazardous waste, and decontaminate the area. For any large spill or any spill outside of a fume hood, evacuate the lab, close the doors, and contact your institution's emergency response team.
References
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) - HSA. (Source: Health and Safety Authority) [Link]
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (Source: Oregon Occupational Safety and Health) [Link]
-
Safety Data Sheet for Isododecane. (Source: Chemos GmbH&Co.KG) [Link]
-
Personal Protective Equipment -- Kentucky Pesticide Safety Education. (Source: University of Kentucky College of Agriculture, Food and Environment) [Link]
-
Personal Protective Equipment for Pesticide Handlers. (Source: Citrus Industry Magazine) [Link]
-
Personal Protective Equipment in Horticulture. (Source: Hortus Supplies International) [Link]
-
5,6,7,8-Tetrahydroindolizine PubChem Entry. (Source: National Center for Biotechnology Information) [Link]
-
Personal Protective Equipment - Illinois State University. (Source: Illinois State University Environmental Health and Safety) [Link]
-
UNODC Synthetic Drug Strategy - PPE Handling. (Source: United Nations Office on Drugs and Crime) [Link]
-
Safety Data Sheet - Carl ROTH. (Source: Carl ROTH) [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (Source: Centers for Disease Control and Prevention) [Link]
-
Instructions for use of nitrile gloves. (Source: Union Parts Sp. z o.o.) [Link]
-
Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (Source: Industrial Safety Review) [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemos.de [chemos.de]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. hsa.ie [hsa.ie]
- 8. Personal Protective Equipment | Environmental Health and Safety | Illinois State [ehs.illinoisstate.edu]
- 9. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 10. pppmag.com [pppmag.com]
- 11. osha.oregon.gov [osha.oregon.gov]
- 12. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 13. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
